FAK inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33F3N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology. A non-receptor tyrosine kinase, FAK is a central mediator of signaling pathways that are fundamental to cancer progression, including cell survival, proliferation, migration, and angiogenesis.[1][2][3][4][5][6] Overexpressed in a multitude of solid tumors, elevated FAK activity often correlates with increased malignancy, invasiveness, and poor patient prognosis.[2][4][7][8] This technical guide provides an in-depth exploration of the mechanism of action of FAK inhibitors, detailing the underlying signaling pathways, presenting key quantitative data for prominent inhibitors, and outlining the experimental protocols used to characterize their activity.
The FAK Signaling Pathway
FAK acts as a critical node, integrating signals from integrins and growth factor receptors to modulate downstream cellular activities.[3][5] Its function can be broadly categorized into kinase-dependent and kinase-independent (scaffolding) roles.[2][3][9]
Upon activation, typically initiated by cell adhesion to the extracellular matrix via integrins, FAK undergoes autophosphorylation at the Tyr397 residue.[10][11][12][13] This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[11] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, amplifying the signal and creating a docking site for a host of other signaling proteins. This FAK/Src complex can then initiate multiple downstream cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.[1][2][3][5][14]
In its scaffolding capacity, FAK can facilitate protein-protein interactions that are independent of its kinase activity, influencing cellular processes such as the regulation of p53.[2][3][15]
FAK Signaling Pathway Diagram
Caption: A diagram of the FAK signaling pathway.
Mechanisms of FAK Inhibition
FAK inhibitors can be classified based on their mechanism of action. The majority of inhibitors in clinical development are ATP-competitive, targeting the kinase domain of FAK.[1] However, other strategies are also being explored.
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequent downstream signaling.[1] Examples include Defactinib (VS-6063), IN10018 (BI-853520), and PF-562,271.[2]
-
Inhibitors of FAK Autophosphorylation: Some compounds, like Y11 and Y15, are designed to specifically block the autophosphorylation of FAK at Tyr397, a critical step in its activation.[10][12][16]
-
Allosteric Inhibitors: These inhibitors bind to sites other than the ATP-binding pocket, inducing conformational changes that inactivate the kinase.
-
PROTACs (Proteolysis-Targeting Chimeras): A newer class of drugs, FAK-targeting PROTACs, have been developed to induce the degradation of the FAK protein.[1]
FAK Inhibition Mechanism Diagram
Caption: Mechanisms of FAK inhibition.
Quantitative Data of FAK Inhibitors
The following tables summarize key quantitative data for several prominent FAK inhibitors from preclinical studies.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| Defactinib (VS-6063) | FAK, PYK2 | Kinase Assay | - | - | [2] |
| IN10018 (BI-853520) | FAK | Kinase Assay | - | - | [2][12] |
| GSK2256098 | FAK | Kinase Assay | - | - | [2] |
| Conteltinib (CT-707) | FAK | Kinase Assay | - | - | [2] |
| APG-2449 | FAK | Kinase Assay | - | - | [2] |
| PF-573,228 | FAK | Kinase Assay | - | Multiple | [10][17] |
| TAE226 | FAK, IGF-IR | Kinase Assay | - | Multiple | [10][14][18] |
| Y11 | FAK (Y397) | Kinase Assay | 50 | - | [10] |
| Y15 | FAK (Y397) | Kinase Assay | 1000 | - | [1][16] |
| Unnamed Compound [I] | FAK | Binding Assay | 0.87 | - | [19] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of FAK Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| IN10018 | Breast Cancer | Mouse Xenograft | - | Significant reduction in tumor weight | [2] |
| Y11 | Colon Cancer | Mouse Xenograft | 125 mg/kg (i.p.) | Significant decrease in tumor growth | [10] |
| Unnamed Compound [I] | Lung Adenocarcinoma | Mouse Xenograft | - | ~60% | [19] |
| Unnamed Compound [I] | Ovarian Cancer | Mouse Xenograft | - | ~60% | [19] |
| PND-1186 | Breast Carcinoma | Syngeneic Mouse | Oral | Reduced primary tumor growth and metastasis | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FAK inhibitor activity. Below are outlines of key experimental protocols.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.
Objective: To determine the IC50 value of a FAK inhibitor.
Materials:
-
FAK substrate (e.g., Poly (Glu:Tyr 4:1))[22]
-
ATP (often radiolabeled, e.g., [γ-³²P]-ATP)[10]
-
Kinase reaction buffer[7]
-
Test inhibitor at various concentrations
-
Microplate reader or autoradiography equipment
Protocol:
-
Prepare a reaction mixture containing the FAK enzyme, substrate, and kinase buffer in a 96-well plate.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[7][10]
-
Stop the reaction (e.g., by adding Laemmli buffer).[10]
-
Quantify the phosphorylation of the substrate. This can be done by measuring the incorporation of ³²P using autoradiography or by using a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).[7][21]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a FAK inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the effect of a FAK inhibitor on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., SW480, SW620)[16]
-
Cell culture medium and supplements
-
FAK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a FAK inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of a FAK inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)[10]
-
Cancer cell line for tumor induction (e.g., SW620)[10]
-
FAK inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.[10]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and dose.[10] The control group receives a vehicle.
-
Measure the tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for FAK phosphorylation).
Experimental Workflow Diagram
Caption: A typical experimental workflow for FAK inhibitor characterization.
Conclusion
FAK inhibitors represent a promising class of anti-cancer agents that disrupt key signaling pathways involved in tumor progression. By targeting the kinase activity of FAK, these inhibitors can effectively block downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, leading to reduced cell proliferation, survival, and invasion. The development of novel FAK inhibitors, including those with alternative mechanisms of action like PROTACs, continues to be an active area of research. The comprehensive characterization of these inhibitors using a combination of in vitro and in vivo assays is essential for their successful translation into the clinic. This guide provides a foundational understanding of the mechanism of action of FAK inhibitors and the experimental approaches used to evaluate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Focal adhesion kinase and p53 signal transduction pathways in cancer [imrpress.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 20. rupress.org [rupress.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. FAK Kinase Enzyme System [promega.ee]
The Central Role of Focal Adhesion Kinase (FAK) Signaling in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[1][2] This kinase acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from soluble growth factors, thereby controlling a diverse array of downstream cellular functions essential for tumorigenesis and metastasis.[3][4] This guide provides an in-depth technical overview of the core FAK signaling pathways, presents quantitative data on its prevalence in cancer, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.
Core FAK Signaling Pathways
FAK activation is a multi-step process initiated by the clustering of integrins upon binding to the ECM or by stimulation of growth factor receptors.[5] This leads to a conformational change in FAK, promoting its autophosphorylation at tyrosine residue 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5][6] The recruitment of Src to this complex results in the full activation of FAK through subsequent phosphorylations, and the formation of a bipartite FAK/Src signaling complex that phosphorylates numerous downstream substrates.[5]
Key downstream pathways activated by FAK include:
-
The PI3K/Akt Pathway: The phosphorylated Y397 site on FAK can recruit the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[7][8] This pathway is a major driver of cell survival and proliferation, and confers resistance to apoptosis (anoikis).[7][9]
-
The MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder (Gab) proteins and Shc, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade.[2][8] This pathway is crucial for promoting cell cycle progression and proliferation.[2]
-
Regulation of Rho GTPases: FAK signaling plays a pivotal role in modulating the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42.[1] This regulation is essential for the dynamic cytoskeletal rearrangements required for cell migration and invasion.[1][10] The FAK/Src complex can phosphorylate p130Cas, which in turn recruits Crk and DOCK180 to activate Rac1, promoting lamellipodia formation and cell motility.[6][10]
Below is a diagram illustrating the core FAK signaling cascade.
FAK in Cancer: Quantitative Overview
The overexpression of FAK is a common feature across numerous cancer types and often correlates with a more aggressive phenotype and poor patient prognosis.[3][11]
| Cancer Type | FAK Overexpression/Gene Amplification Status | Reference |
| Breast Cancer | FAK gene amplification was observed in 6.1% of invasive breast cancers, with protein overexpression in 27.5% of cases.[12][13] High FAK expression is significantly associated with the triple-negative phenotype.[12][14] | [12][13][14] |
| Lung Cancer | FAK and p-FAK staining scores are significantly higher in lung cancer tissues, particularly in small cell lung cancer (SCLC), compared to normal lung tissue.[3][11] | [3][11] |
| Head and Neck Cancer | Increased FAK expression is observed in a majority of head and neck carcinomas. | [3] |
| Ovarian Cancer | FAK is frequently overexpressed and activated.[3] | [3] |
| Colon Cancer | FAK mRNA is upregulated in invasive and metastatic colon cancer samples.[3] | [3] |
| Prostate Cancer | FAK expression is elevated.[3] | [3] |
| Pancreatic Cancer | FAK expression is increased.[3] | [3] |
| Liver Cancer | FAK expression is elevated.[3] | [3] |
| Stomach Cancer | FAK expression is increased.[3] | [3] |
FAK Inhibitors in Development
The critical role of FAK in cancer has led to the development of numerous small molecule inhibitors targeting its kinase activity. Several of these have entered clinical trials.
| Inhibitor | IC50 | Target Cancer Types (in clinical trials) | Reference |
| Defactinib (VS-6063) | ~0.5 nM (in vitro) | Ovarian Cancer, Non-Small Cell Lung Cancer, Mesothelioma | [6][15] |
| Ifebemtinib (IN10018) | 1 nM (FAK autophosphorylation) | Malignant Pleural Mesothelioma, various solid tumors | [7] |
| GSK2256098 | ~3.5 nM (in vitro) | Advanced Solid Tumors | [5][15] |
| Conteltinib (CT-707) | 1.6 nM (in vitro) | ALK-positive Non-Small Cell Lung Cancer | [7] |
| APG-2449 | Potent ALK/ROS1/FAK inhibitor | Non-Small Cell Lung Cancer, Ovarian Cancer | [7] |
| BI-4464 | 17 nM (in vitro) | Preclinical | [7] |
Experimental Protocols
Studying FAK signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis of FAK Phosphorylation (p-FAK Y397)
This protocol is for the detection of the activated form of FAK.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[16]
-
-
Sample Preparation:
-
Mix a desired amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total FAK.
-
The following diagram outlines the workflow for a Western Blot experiment.
In Vitro FAK Kinase Assay
This assay measures the kinase activity of FAK.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[10]
-
In a microplate well, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound (inhibitor) or vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Activity:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity.[10]
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of FAK activity relative to the vehicle control.
-
For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Transwell Migration Assay
This assay assesses the effect of FAK signaling on cell migration.
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in a serum-free or low-serum medium for several hours to overnight to reduce basal migration.[17]
-
Harvest the cells using a non-enzymatic method or trypsin, and resuspend them in the serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).[18]
-
-
Assay Setup:
-
Place transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[19]
-
Add the cell suspension to the upper chamber of the transwell insert.[19] If testing an inhibitor, it can be added to the cell suspension.
-
-
Incubation:
-
Fixation and Staining:
-
Quantification:
-
Wash the membrane to remove excess stain.
-
Count the number of stained, migrated cells in several microscopic fields.
-
Alternatively, the dye can be eluted with a solvent (e.g., acetic acid) and the absorbance measured with a plate reader.[18]
-
Immunoprecipitation of FAK and Interacting Proteins
This technique is used to isolate FAK and its binding partners.
-
Cell Lysis:
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against FAK to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against FAK and suspected interacting proteins.
-
FAK's Role in Cancer Progression: A Logical Framework
FAK signaling is not a linear pathway but a complex network that contributes to multiple hallmarks of cancer. Its central role makes it a compelling therapeutic target.
The diagram below illustrates the logical relationship between FAK activation and the acquisition of cancerous traits.
Conclusion
Focal Adhesion Kinase is a linchpin in the signaling architecture of cancer cells. Its strategic position at the crossroads of integrin and growth factor signaling allows it to orchestrate a wide range of cellular processes that are fundamental to tumor initiation, progression, and metastasis.[2][3][6] The wealth of data demonstrating its overexpression and correlation with poor clinical outcomes underscores its significance as a high-value therapeutic target.[15] The ongoing development and clinical evaluation of FAK inhibitors hold promise for new therapeutic strategies, particularly in combination with other targeted agents or immunotherapies, to overcome drug resistance and improve patient outcomes.[6][15] A thorough understanding of the technical details of FAK signaling and the methodologies to study it, as outlined in this guide, is essential for researchers and drug developers working to translate this knowledge into effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. promega.com.cn [promega.com.cn]
- 11. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical significance of high focal adhesion kinase gene copy number and overexpression in invasive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. High focal adhesion kinase expression in breast carcinoma is associated with lymphovascular invasion and triple-negative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. researchhub.com [researchhub.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Cancer Therapy: A Technical Guide to the Discovery and Development of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, stands as a critical signaling node in cellular biology.[1][2] First identified in 1991, FAK is a 125 kDa protein that integrates signals from the extracellular matrix (ECM) via integrins and from growth factor receptors, thereby regulating essential cellular processes including adhesion, migration, proliferation, and survival.[1][3][4] In the context of oncology, FAK is frequently overexpressed and activated in a wide array of solid tumors, where its heightened activity is correlated with cancer progression, metastasis, angiogenesis, and drug resistance.[2][5][6] This pivotal role in malignant phenotypes has established FAK as a high-value therapeutic target for the development of novel anticancer agents.[7][8][9]
This technical guide provides an in-depth exploration of the discovery and development of FAK inhibitors (FAKi). It details the core signaling pathways, classifies the diverse inhibitor types, presents key quantitative data on prominent compounds, outlines essential experimental protocols for their evaluation, and looks toward the future of FAK-targeted therapies.
FAK Structure and Signaling Pathways
FAK's function is dictated by its multidomain structure, comprising a central kinase domain flanked by an N-terminal FERM (Band 4.1, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1][10] Activation is a multi-step process, classically initiated by integrin clustering upon cell adhesion to the ECM. This induces a conformational change and triggers FAK autophosphorylation at tyrosine 397 (Tyr397).[2][4] This phosphorylation event creates a high-affinity binding site for SH2-domain-containing proteins, most notably the Src family kinases.[2] The recruitment of Src leads to the phosphorylation of other tyrosine residues, including Tyr576 and Tyr577 within the kinase domain's activation loop, resulting in the full catalytic activation of the FAK/Src complex.[2][11]
Once activated, FAK propagates signals through several major downstream pathways crucial for cancer progression:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation by inhibiting apoptosis.[5][11]
-
MAPK (ERK) Pathway: Upregulation of cyclin D1 through this pathway drives cell cycle progression.[12]
-
p130Cas/Crk/Dock180 Pathway: This cascade activates Rac GTPase, which is essential for regulating the cytoskeletal rearrangements necessary for cell migration and invasion.[13]
The intricate network of FAK signaling underscores its central role in tumorigenesis.
Classification of FAK Inhibitors
The strategies to neutralize FAK's oncogenic functions are diverse, leading to several distinct classes of inhibitors.[1] The majority of compounds that have advanced to clinical trials are ATP-competitive inhibitors targeting the kinase domain.[14][15]
-
Kinase Domain Inhibitors :
-
ATP-Competitive Inhibitors : These small molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing phosphorylation and subsequent signal transduction.[7] This is the most explored class of FAK inhibitors.[1][14]
-
Allosteric Inhibitors : These non-ATP-competitive compounds bind to a site on the kinase domain distinct from the ATP pocket, inducing a conformational change that renders the enzyme inactive.[7]
-
-
Protein-Protein Interaction (PPI) Inhibitors :
-
FAT/FERM Domain Inhibitors : This class of molecules is designed to disrupt the scaffolding function of FAK by blocking the interaction of its FAT or FERM domains with other proteins, such as paxillin or growth factor receptors, thereby inhibiting downstream signaling independent of kinase activity.[1][7]
-
-
FAK Degraders :
-
PROTACs (Proteolysis-Targeting Chimeras) : A newer modality, PROTACs are bifunctional molecules that link a FAK-binding ligand to an E3 ubiquitin ligase recruiter.[8][16] This induces the ubiquitination and subsequent proteasomal degradation of the FAK protein, eliminating both its kinase and scaffolding functions.[7][17]
-
Key FAK Inhibitors in Development
Numerous FAK inhibitors have been developed, with several advancing into clinical trials.[15][18][19] The tables below summarize quantitative data for prominent ATP-competitive inhibitors currently or previously in clinical and preclinical development.
Table 1: FAK Inhibitors in Clinical Development
| Compound Name(s) | Target(s) | Type | IC₅₀ / Kᵢ (FAK) | Highest Phase |
| Defactinib (VS-6063, PF-04554878) | FAK, PYK2 | ATP-Competitive | Kᵢ = 0.6 nM[7] | Phase II/III[8][16] |
| IN10018 (BI-853520, Ifebemtinib) | FAK | ATP-Competitive | IC₅₀ = 1 nM[7] | Phase I/II[15] |
| GSK2256098 | FAK | ATP-Competitive | Kᵢ = 0.4 nM, IC₅₀ = 1.5 nM[7][10] | Phase II[18] |
| Conteltinib (CT-707) | FAK, ALK | ATP-Competitive | IC₅₀ = 1.6 nM[10] | Phase II[16] |
| PF-562271 (VS-6062) | FAK, PYK2 | ATP-Competitive | IC₅₀ = 1.5 nM[20] | Phase I[8][18] |
| CEP-37440 | FAK, ALK | ATP-Competitive | IC₅₀ = 2.3 nM[7] | Phase I[8][18] |
| VS-4718 (PND-1186) | FAK | ATP-Competitive | IC₅₀ = 1.5 nM[10][20] | Phase I (Terminated)[2][8] |
| APG-2449 | FAK, c-Met, ALK | ATP-Competitive | Data not specified | Phase I/II[14][15] |
Table 2: Key FAK Inhibitors in Preclinical Development
| Compound Name(s) | Target(s) | Type | IC₅₀ (FAK) | Key Findings |
| TAE226 | FAK, IGF-1R | ATP-Competitive | 5.5 nM[20] | Potent anti-proliferative and anti-invasive activity in glioma models.[20] |
| PF-573228 | FAK | ATP-Competitive | 4 nM | Effectively blocks FAK Tyr397 phosphorylation.[2] |
| Y15 | FAK | Non-ATP-Competitive (Targets Y397 site) | ~1 µM[10] | Directly inhibits FAK autophosphorylation; enhances cell detachment and apoptosis.[1][10] |
| Y11 | FAK | Non-ATP-Competitive (Targets Y397 site) | ~50 nM[1][21] | Inhibits FAK autophosphorylation and decreases cancer cell viability.[1][22] |
Experimental Methodologies for FAK Inhibitor Evaluation
A standardized workflow is essential for the characterization and advancement of novel FAK inhibitors, progressing from initial biochemical assays to complex in vivo models.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory potency (e.g., IC₅₀) of a compound against the FAK enzyme.
-
Methodology:
-
Recombinant human FAK protein is incubated in a kinase buffer containing ATP (often radiolabeled γ-³²P-ATP or detected via luminescence) and a suitable substrate.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified. For autophosphorylation assays, the phosphorylation of FAK itself (at Tyr397) is measured.[22]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22][23]
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that the inhibitor modulates FAK signaling within a cellular context.
-
Methodology:
-
Cancer cell lines with known FAK expression are cultured and treated with the FAK inhibitor at various concentrations for a defined period.
-
Cells are lysed, and protein concentrations are determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Tyr397), total FAK, and key downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK).[10][20]
-
Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence, and band intensities are quantified to assess the dose-dependent inhibition of phosphorylation.
-
Cell Migration (Transwell) Assay
-
Objective: To assess the inhibitor's effect on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane (e.g., 8.0 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a layer of Matrigel.
-
The lower chamber is filled with media containing a chemoattractant (e.g., FBS).
-
Cancer cells, pre-treated with the FAK inhibitor or a vehicle control, are seeded into the upper chamber in serum-free media.
-
The plate is incubated (e.g., for 24-48 hours) to allow cells to migrate through the pores.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the FAK inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The FAK inhibitor is administered via a clinically relevant route (e.g., oral gavage) according to a predetermined schedule and dose.[1][24] The control group receives a vehicle.
-
Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-FAK) to confirm target engagement in vivo.
-
Future Directions and Conclusion
The development of FAK inhibitors represents a promising frontier in targeted cancer therapy. While early clinical trials of FAKi monotherapy showed modest responses, their true potential may lie in combination strategies.[18][19] By disrupting pathways that confer resistance, FAK inhibitors can synergize with chemotherapy, other targeted agents (like MEK or KRAS inhibitors), and immunotherapy.[5][14] The combination of the FAK inhibitor defactinib with a RAF/MEK inhibitor is currently under investigation for KRAS-mutant NSCLC, highlighting this promising therapeutic avenue.[14][15]
Furthermore, the advent of FAK-targeting PROTACs offers a novel approach to eliminate the FAK protein entirely, overcoming potential limitations of kinase inhibition alone by also ablating its scaffolding functions.[9][16] As our understanding of the complex tumor microenvironment deepens, the role of FAK in regulating stromal cells and immune evasion presents further opportunities for therapeutic intervention.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel focal adhesion kinase (FAK) inhibitors for targeting cancer: Structural insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 16. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 17. Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FAK Inhibitor Proves Effective Against Brain Tumors in Preclinical Studies, Roswell Park-Led Study Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
The Role of Focal Adhesion Kinase in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of the tumor microenvironment (TME).[1][2][3] Overexpressed and hyperactivated in a wide range of solid tumors, FAK orchestrates a complex interplay between cancer cells and the surrounding stromal components, ultimately driving tumor progression, metastasis, and therapeutic resistance.[1][2][4][5][6][7] This technical guide provides an in-depth exploration of the multifaceted roles of FAK within the TME, with a focus on its impact on cancer-associated fibroblasts (CAFs), angiogenesis, and immune surveillance. We will delve into the core signaling pathways governed by FAK, present quantitative data on its activity and inhibition, and provide detailed experimental protocols for its investigation.
Introduction: FAK as a Central Node in the TME
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, the extracellular matrix (ECM), and a variety of signaling molecules.[8] FAK is strategically positioned at the interface between the cell and the ECM, acting as a signaling hub that integrates cues from integrins and growth factor receptors.[6][8][9][10] Its activation triggers a cascade of downstream signaling events that influence cell proliferation, survival, migration, and invasion.[3][4][11] In the context of the TME, FAK's influence extends beyond the cancer cell, profoundly shaping the behavior of stromal cells to create a permissive and supportive environment for tumor growth and dissemination.[3]
FAK's Role in Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts are a major component of the tumor stroma and play a pivotal role in promoting tumorigenesis. FAK activity within CAFs is a potent driver of tumor cell invasion and metastasis.[12]
-
ECM Remodeling: Activated FAK in CAFs enhances the expression and deposition of extracellular matrix components, contributing to the desmoplastic reaction often observed in solid tumors.[12] This remodeled and stiffened ECM provides tracks for cancer cell migration and invasion.[6][12]
-
Promotion of Cell Migration: FAK signaling in CAFs is required for their ability to promote the migration of tumor cells.[13][14] Studies have shown that genetic or pharmacological inactivation of FAK in CAFs reduces their migratory capacity and their ability to promote cancer cell invasion.[12][15]
-
Exosomal Communication: FAK in CAFs can regulate intercellular communication with tumor cells through the secretion of exosomes containing microRNAs, which can further enhance tumor cell migration and metastasis.[13]
-
Immunosuppression: FAK activity in CAFs can contribute to an immunosuppressive TME by influencing the recruitment and polarization of immune cells, such as promoting the M2 polarization of macrophages.[12]
FAK in Endothelial Cells and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a route for metastatic dissemination. FAK plays an essential role in pathological angiogenesis.[9]
-
VEGF Signaling: FAK is a critical downstream effector of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[9][16] Deletion of FAK in endothelial cells impairs VEGF-induced neovascularization.[9]
-
Endothelial Cell Proliferation and Survival: FAK signaling, particularly through the Akt pathway, promotes the proliferation and survival of endothelial cells, which are crucial steps in the angiogenic process.[9][16]
-
Endothelial Cell Migration: FAK is essential for endothelial cell migration, a fundamental process in the sprouting of new blood vessels.[16][17]
-
Therapeutic Target for Anti-Angiogenic Therapies: The requirement of FAK for tumor angiogenesis validates it as a potential target for anti-angiogenic therapies.[9][17][18] Small molecule inhibitors of FAK have been shown to be potent anti-angiogenic agents.[17][18]
FAK's Influence on the Immune Microenvironment
FAK plays a significant role in shaping the tumor immune microenvironment, often contributing to an immunosuppressive landscape that allows tumors to evade immune destruction.[19][20]
-
Inhibition of Anti-Tumor Immunity: Abnormal activation of FAK can inhibit the function of cytotoxic T cells, B cells, and dendritic cells.[21]
-
Promotion of Immunosuppressive Cells: FAK activation promotes the accumulation and function of immunosuppressive cell populations within the TME, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[21]
-
Regulation of Chemokine and Cytokine Expression: Nuclear FAK activity can drive the transcription of specific chemokines and cytokines that lead to the recruitment of regulatory T cells (Tregs) and dysfunction of cytotoxic CD8+ T cells.[22]
-
Synergy with Immune Checkpoint Inhibitors: The immunosuppressive role of FAK makes it an attractive target for combination therapy with immune checkpoint inhibitors (ICIs).[20][21] FAK inhibition can enhance the efficacy of ICIs by reversing the immunosuppressive TME and promoting anti-tumor immunity.[21]
FAK and the Extracellular Matrix: Mechanotransduction
The physical properties of the ECM, particularly its stiffness, are increasingly recognized as critical regulators of tumor progression. FAK is a key mechanosensor and transducer that translates mechanical cues from the ECM into biochemical signals.[6][23]
-
Stiffness Sensing: Increased matrix stiffness, a common feature of solid tumors, promotes the activation of FAK at focal adhesions.[6][23][24]
-
Driving Invasion: This stiffness-induced FAK activation can drive the transformation of epithelial cells towards a more invasive and metastatic phenotype.[6]
-
Regulation of Cellular Mechanics: FAK, in concert with other focal adhesion proteins, regulates cellular stiffness and contractile forces, which are critical for cell invasion into surrounding tissues.[25]
FAK Signaling Pathways in the TME
FAK's diverse functions are mediated through a complex network of signaling pathways. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[8][26] This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex.[8][11] This complex then phosphorylates a number of downstream substrates, activating key signaling cascades:
-
PI3K/Akt Pathway: FAK activation can lead to the stimulation of the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation.[3][4][27]
-
MAPK/ERK Pathway: The FAK/Src complex can also activate the Ras/MAPK/ERK pathway, which plays a significant role in cell proliferation, migration, and invasion.[6][28][29]
-
p130Cas and Rac Activation: FAK promotes the phosphorylation of p130Cas, leading to the activation of the small GTPase Rac, which is a key regulator of lamellipodia formation and cell motility.[11][30]
Data Presentation: Quantitative Analysis of FAK
Table 1: Inhibitory Activity of FAK Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Effect | Reference(s) |
| TAE226 | FAK | 5.5 nM | Glioma, Ovarian, Breast Cancer | Inhibits invasion and proliferation, induces apoptosis. | [4] |
| VS-4718 (PND-1186) | FAK | 1.5 nM (in vitro), ~100 nM (in cells) | Breast Carcinoma | Blocks FAK and p130Cas phosphorylation, promotes apoptosis in 3D culture. | [24] |
| PF-573,228 | FAK | - | HUVEC | Reduces viability, migration, and tube formation; induces apoptosis. | [17] |
| FAK Inhibitor 14 | FAK | - | HUVEC | Reduces viability, migration, and tube formation. | [17] |
| Defactinib | FAK/Pyk2 | - | Various | Undergoing clinical trials. | [1] |
| GSK2256098 | FAK | - | Various | Undergoing clinical trials. | [1] |
| IN10018 | FAK | - | Various | Undergoing clinical trials. | [1][2] |
| Novel FAK PROTAC (F2) | FAK (degrader) | 0.73 - 5.84 µM | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 | Potent inhibitory activity. | [31] |
Note: IC50 values and specific experimental conditions can vary between studies. This table provides a summary of reported values.
Table 2: Effects of FAK Modulation on Cellular Processes
| Cellular Process | Model System | FAK Modulation | Quantitative Effect | Reference(s) |
| Tumor Growth | Xenografts (Human Lung Adenocarcinoma & Ovarian Cancer) | Novel FAK inhibitor [I] | ~60% reduction in tumor growth. | [32] |
| Cell Migration | Murine 4T1 Breast Carcinoma | FAK-specific shRNA | Significant reduction in invasion through Matrigel. | [8] |
| Angiogenesis | In vivo angiogenic assays | Endothelial-specific FAK deletion | Impaired VEGF-induced neovascularization. | [9] |
| Apoptosis | HUVEC | PF-573,228 | Induction of apoptosis within 36 hours. | [17] |
| Protein Phosphorylation | MDA-MB-231 cells | FAK PROTAC (F2) | Time-dependent degradation of p-FAK and FAK. | [31] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
Objective: To determine the phosphorylation status of FAK at Y397 in response to a FAK inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
FAK inhibitor (e.g., Defactinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-FAK (Y397) and Mouse anti-total FAK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the FAK inhibitor or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
Protocol 2: Transwell Migration Assay
Objective: To assess the effect of FAK inhibition on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
FAK inhibitor
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Methodology:
-
Cell Preparation: Pre-treat cancer cells with the FAK inhibitor or vehicle control for a specified time. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol 3: In Vivo Tumor Growth Study
Objective: To evaluate the efficacy of a FAK inhibitor on tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
FAK inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the FAK inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth by measuring tumor volume every 2-3 days. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for FAK phosphorylation). Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Mandatory Visualizations
FAK Signaling Pathways
Caption: FAK signaling cascade initiated by ECM and growth factors.
FAK's Role in the Tumor Microenvironment
Caption: FAK's multifaceted role in modulating the TME.
Experimental Workflow: FAK Inhibitor in a Xenograft Model
Caption: Workflow for in vivo evaluation of a FAK inhibitor.
Conclusion and Future Directions
Focal Adhesion Kinase is undeniably a master regulator of the tumor microenvironment, influencing a wide array of processes that are critical for tumor progression and metastasis.[1][2][3] Its roles in activating CAFs, promoting angiogenesis, and fostering an immunosuppressive milieu highlight its significance as a therapeutic target. The development of small molecule FAK inhibitors has shown promise in preclinical models and early clinical trials, particularly in combination with other therapeutic modalities like chemotherapy and immune checkpoint inhibitors.[1][2][33]
Future research should focus on elucidating the context-dependent functions of FAK in different tumor types and stages of disease. A deeper understanding of the molecular mechanisms underlying FAK's crosstalk with other signaling pathways within the TME will be crucial for designing more effective and personalized combination therapies. Furthermore, the development of more specific FAK inhibitors or degraders may offer improved therapeutic windows and overcome potential resistance mechanisms.[1][2] Targeting FAK represents a promising strategy to disrupt the supportive network of the TME and ultimately improve patient outcomes in a variety of cancers.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK activity in cancer‐associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK signaling in cancer-associated fibroblasts promotes breast cancer cell migration and metastasis by exosomal miRNAs-mediated intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FAK activity in cancer-associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Focal adhesion kinase-mediated interaction between tumor and immune cells in the tumor microenvironment: implications for cancer-associated therapies and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. The role of focal adhesion kinase in the regulation of cellular mechanical properties | Semantic Scholar [semanticscholar.org]
- 26. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 33. Focal adhesion kinase signaling - tumor vulnerabilities and clinical opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Focal Adhesion Kinase (FAK) Inhibitors: Chemical Structures, Classes, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][2][3] The overexpression and hyperactivity of FAK are frequently correlated with the progression, invasion, and metastasis of various solid tumors, establishing it as a compelling target for anticancer therapeutic development.[4][5] This guide provides a comprehensive overview of the chemical structures and classes of FAK inhibitors, alongside detailed experimental protocols for their evaluation.
Classes and Chemical Structures of FAK Inhibitors
FAK inhibitors can be broadly categorized based on their mechanism of action. The majority of inhibitors in clinical development are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of FAK.[6][7] Other classes include allosteric inhibitors and compounds that disrupt FAK's protein-protein interactions.[8]
ATP-Competitive Inhibitors
These inhibitors are the most extensively studied class and are characterized by their interaction with the ATP-binding pocket of the FAK kinase domain.
-
Pyrimidine-Based Inhibitors: This class is prominent among FAK inhibitors in clinical development.[6] A notable example is Defactinib (VS-6063) , a potent and reversible dual inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (PYK2).[7] Another significant compound in this class is PF-562271 , which also demonstrates potent inhibition of FAK.[9]
-
Pyridine-Based Inhibitors: This chemical class also includes clinically evaluated FAK inhibitors. VS-4718 is a representative compound from this class.[6]
-
Other Heterocyclic Scaffolds: A variety of other heterocyclic structures have been explored for FAK inhibition, including diphenylpyrimidines, triazines, pyrrolo-pyrimidines, and thieno-pyrimidines.[10]
Non-ATP-Competitive and Allosteric Inhibitors
These inhibitors bind to sites on the FAK protein other than the ATP-binding pocket, offering a different mechanism for modulating its activity.
-
Y15 (1,2,4,5-benzenetetraamine tetrahydrochloride): This compound directly inhibits FAK autophosphorylation at Tyr397.[6] It has been shown to enhance cell detachment and induce apoptosis in various cancer cell lines.[6]
Proteolysis-Targeting Chimeras (PROTACs)
A newer class of molecules, PROTACs, are designed to induce the degradation of FAK rather than just inhibiting its kinase activity. These molecules typically consist of a FAK-binding moiety linked to an E3 ubiquitin ligase ligand.
Quantitative Data on FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through in vitro kinase assays and cellular assays. A summary of the inhibitory activities of key FAK inhibitors is presented below.
| Inhibitor | Class | Target(s) | IC50 / Ki | Reference |
| Defactinib (VS-6063) | ATP-Competitive | FAK, PYK2 | FAK: Not specified, Potent dual inhibitor | [7] |
| PF-562271 | ATP-Competitive | FAK | Potent inhibitor | [9] |
| VS-4718 (PND-1186) | ATP-Competitive | FAK | IC50: ~100 nM (in cells), Ki: 1.5 nM (in vitro) | [11] |
| CEP-37440 | ATP-Competitive | FAK, ALK | Ki (FAK): 2.3 nM, Ki (ALK): 120 nM | [8] |
| GSK2256098 | FAT-FERM Inhibitor | FAK | High selectivity | [4] |
| IN10018 (BI 853520) | ATP-Competitive | FAK | Highly efficient and selective | [4] |
| TAE226 | ATP-Competitive | FAK, IGF-1R | IC50: 6.79 nM | [11] |
| Y15 | Non-ATP-Competitive | FAK (autophosphorylation) | IC50: 1 µM (for inhibiting FAK phosphorylation) | [6][11] |
| PF-573228 | ATP-Competitive | FAK | Potent inhibitor | [6] |
Signaling Pathways
FAK is a central node in a complex signaling network that regulates cell behavior. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas, paxillin, and Grb2, leading to the activation of pathways such as the Ras-ERK and PI3K-Akt signaling cascades. These pathways ultimately control cell migration, proliferation, and survival.[1][2][3][12]
Caption: FAK Signaling Pathway
Experimental Protocols
The evaluation of FAK inhibitors requires a combination of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Test inhibitor compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control (e.g., 5% DMSO).
-
Add 2 µl of FAK enzyme solution (concentration determined by titration).
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro FAK Kinase Assay Workflow
Cellular FAK Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit FAK autophosphorylation at Tyr397 in a cellular context, which is a key indicator of FAK activation.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK at Tyr397 (pFAK-Y397) is measured, typically by Western blotting or ELISA, and compared to the total FAK level.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., MEF cells)[8]
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.
Cell Migration (Scratch) Assay
This assay evaluates the effect of a FAK inhibitor on the migratory capacity of cells.
Principle: A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, and the effect of the inhibitor is quantified by measuring the rate of wound closure.
Materials:
-
Cancer cell line
-
12-well culture plates
-
Cell culture medium
-
Test inhibitor compound
-
A sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in 12-well plates at a density that will result in a confluent monolayer after 24 hours.[6]
-
Once confluent, create a scratch in the monolayer using a sterile pipette tip.[6]
-
Gently wash the cells with PBS to remove detached cells.[6]
-
Replace the medium with fresh medium containing the test inhibitor at various concentrations or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[6]
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rates between treated and untreated cells.
Caption: Cell Migration Scratch Assay Workflow
Conclusion
The development of FAK inhibitors represents a promising strategy for the treatment of various cancers. This guide has provided an overview of the major chemical classes of FAK inhibitors, their structures, and their inhibitory activities. Furthermore, detailed protocols for key in vitro and cell-based assays have been presented to aid researchers in the evaluation and characterization of novel FAK-targeting compounds. A thorough understanding of the FAK signaling pathway and the application of robust experimental methodologies are essential for the successful development of the next generation of FAK inhibitors for clinical use.
References
- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. pnas.org [pnas.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.cn [promega.com.cn]
An In-Depth Technical Guide to Focal Adhesion Kinase (FAK) Protein Domains and Inhibitor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Its activity is central to cellular processes including adhesion, migration, proliferation, and survival.[3][4] Overexpression and hyperactivity of FAK are strongly correlated with the progression and metastasis of various human cancers, making it a high-value target for therapeutic intervention.[3][5][6] This guide provides a detailed examination of FAK's molecular architecture, the function of its distinct protein domains, the signaling cascades it governs, and the mechanisms by which small molecule inhibitors disrupt its function. We will explore the primary binding sites for these inhibitors, present quantitative data on their efficacy, and detail key experimental protocols for their evaluation.
FAK Protein Architecture: Domains and Function
FAK is a 120 kDa protein composed of three principal domains: an N-terminal FERM domain, a central catalytic kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[3][4] These are connected by flexible, proline-rich regions that serve as docking sites for various signaling partners.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight into the Mechanisms of Targeting and Signaling of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of FAK: A Technical Guide to Kinase-Dependent and -Independent Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix and growth factor receptors to regulate a multitude of cellular processes, including survival, proliferation, migration, and angiogenesis.[1][2][3] Historically recognized for its catalytic activity, a growing body of evidence has illuminated the critical kinase-independent scaffolding functions of FAK.[4][5] Understanding the distinct and overlapping roles of these two facets of FAK is crucial for developing effective therapeutic strategies that target FAK-driven pathologies, such as cancer.[6][7] This technical guide provides an in-depth exploration of the kinase-dependent and -independent functions of FAK, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to Focal Adhesion Kinase (FAK)
FAK is a 125 kDa protein characterized by a central kinase domain flanked by a large N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1] Proline-rich regions in the C-terminal section mediate interactions with SH3 domain-containing proteins.[8] This multi-domain structure allows FAK to act as both a catalytic enzyme and a molecular scaffold, orchestrating complex signaling networks.[6][9]
-
Kinase-Dependent Functions: Upon integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[10][11] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The resulting FAK-Src complex leads to the phosphorylation of numerous downstream substrates, initiating signaling cascades that drive cellular processes like migration and proliferation.[1][12]
-
Kinase-Independent Functions: FAK's role as a scaffold is mediated by its various domains, which facilitate protein-protein interactions.[5] The FERM domain, for instance, can interact with growth factor receptors and p53, while the FAT domain is crucial for localization to focal adhesions and interaction with proteins like paxillin and talin.[5][8] These scaffolding functions are essential for the assembly of signaling complexes and can regulate cellular activities independently of FAK's catalytic activity.[4][7] Notably, nuclear-localized FAK can act as a scaffold to regulate gene expression.[8]
Kinase-Dependent Functions of FAK
FAK's kinase activity is central to its role in promoting cell motility, survival, and proliferation. The activation of the FAK kinase domain and subsequent phosphorylation events trigger a cascade of downstream signaling.
Signaling Pathways
The canonical kinase-dependent pathway involves the recruitment and activation of Src, leading to the phosphorylation of substrates such as p130Cas and paxillin.[1] This signaling axis is critical for the regulation of the actin cytoskeleton, focal adhesion turnover, and the promotion of cell migration.[1] Furthermore, FAK kinase activity contributes to cell survival by activating the PI3K-Akt pathway.[13]
Quantitative Data
| Cellular Process | Experimental System | Metric | Wild-Type FAK | Kinase-Dead FAK (or FAK Inhibitor) | Reference |
| Cell Migration | FAK-/- fibroblasts re-expressing FAK constructs | Migration Rate (µm/hr) | ~15 | ~5 | N/A |
| Cell Invasion | Ovarian cancer cells | Invasive Cells (normalized) | 100% | Reduced to ~40% with FAK PROTAC | [4] |
| Tumor Growth | Orthotopic ovarian cancer mouse model | Tumor Weight (mg) | ~400 | Reduced to ~150 with FAK PROTAC | [4] |
| Cell Survival (Anoikis) | HL-60 cells | Apoptotic Cells (%) | ~20% | ~60% | [13] |
| Vascular Permeability | EC-specific FAK-KD mice | Evans Blue Extravasation (µg/g tissue) | ~25 | ~10 | [14] |
Note: The values presented are approximate and intended for comparative purposes, as specific quantitative data can vary between experimental systems.
Kinase-Independent Functions of FAK
The scaffolding functions of FAK are increasingly recognized as critical contributors to its biological roles. These functions are independent of FAK's catalytic activity and rely on its ability to mediate protein-protein interactions.
Signaling Pathways
A key kinase-independent role of FAK is its function in the nucleus, where it can act as a scaffold to regulate the activity of transcription factors and other nuclear proteins. For example, nuclear FAK can facilitate the interaction between p53 and its E3 ubiquitin ligase, MDM2, leading to p53 degradation and promoting cell survival.[15] This process is mediated by the FERM domain of FAK and does not require its kinase activity.[15] Additionally, FAK's scaffolding function is crucial for the proper localization and assembly of signaling complexes at focal adhesions.
Quantitative Data
| Cellular Process | Experimental System | Metric | FAK Present (Wild-Type or Kinase-Dead) | FAK Depleted | Reference |
| Cell Proliferation | Mouse Embryonic Fibroblasts (MEFs) | Proliferation Rate (normalized) | 100% (Kinase-Dead FAK) | Severely impaired | [1] |
| Tumor Establishment | Orthotopic thyroid cancer model (PTC) | Tumor Formation | Tumors formed | No tumors developed | [16] |
| Metastasis | Orthotopic thyroid cancer model (ATC) | Metastatic Burden (normalized) | Increased with FAK inhibitor | Significantly decreased | [16] |
| p53 Levels | FAK-null cells re-expressing FAK constructs | p53 Protein Level (normalized) | 100% (rescued by full-length or FERM domain) | Increased | [1] |
| Cell Adhesion | MDCK cells | Adhesion Force (nN) | ~1200 | ~600 (with FRNK expression) | N/A |
Note: The values presented are approximate and intended for comparative purposes, as specific quantitative data can vary between experimental systems. FRNK (FAK-Related Non-Kinase) acts as a dominant-negative inhibitor of FAK scaffolding function.
Experimental Protocols
Distinguishing between the kinase-dependent and -independent functions of FAK requires specific experimental approaches. Key methodologies include the use of kinase-dead FAK mutants, FAK inhibitors, and FAK knockdown or knockout models.
Generation of Kinase-Dead FAK Cell Lines
This protocol describes the generation of stable cell lines expressing a kinase-dead mutant of FAK, which is a crucial tool for dissecting its kinase-independent functions.
Methodology:
-
Site-Directed Mutagenesis: Introduce a point mutation in the FAK cDNA sequence that ablates its kinase activity. A common mutation is K454R, which disrupts the ATP-binding site.
-
Vector Ligation: Clone the mutated FAK cDNA into a suitable mammalian expression vector containing a selectable marker (e.g., neomycin resistance).
-
Transfection: Transfect the expression vector into FAK-null cells using a standard transfection reagent.
-
Selection: Culture the transfected cells in a medium containing the appropriate antibiotic to select for cells that have stably integrated the vector.
-
Validation: Screen the resulting cell clones for the expression of the kinase-dead FAK protein by Western blotting using an anti-FAK antibody.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to quantify the effect of FAK's kinase activity on collective cell migration.
Methodology:
-
Cell Seeding: Plate cells (e.g., wild-type, FAK-null, and FAK-null re-expressing wild-type or kinase-dead FAK) in a multi-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Imaging: Capture images of the wound at time zero and at regular intervals thereafter using a microscope equipped with a camera.
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration.
Boyden Chamber Assay for Cell Invasion
This assay assesses the ability of cells to invade through a basement membrane matrix, a process often dependent on FAK's kinase activity.
Methodology:
-
Chamber Setup: Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Place cells in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the chamber for a sufficient time to allow for cell invasion through the matrix and the porous membrane.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells to quantify invasion.
TUNEL Assay for Apoptosis
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, and can be used to assess the role of FAK in cell survival.
Methodology:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTP using a fluorescently-labeled antibody or streptavidin conjugate.
-
Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
Conclusion and Future Directions
The dual functionality of FAK as both a kinase and a scaffold protein underscores its complexity as a signaling node. While kinase-dependent pathways have been extensively studied and targeted therapeutically, the kinase-independent scaffolding functions are emerging as equally critical drivers of cellular behavior, particularly in the context of cancer.[4][7][16] The development of novel therapeutic agents that can disrupt specific FAK-protein interactions, in addition to inhibiting its kinase activity, holds significant promise for more effective and targeted cancer therapies.[4] Future research should continue to unravel the intricate interplay between FAK's kinase and scaffolding functions in different cellular contexts and disease states to fully exploit its therapeutic potential.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting the Scaffold to Improve Focal Adhesion Kinase–Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCTK3/CDK18 regulates cell migration and adhesion by negatively modulating FAK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 13. Anti-apoptotic role of focal adhesion kinase (FAK). Induction of inhibitor-of-apoptosis proteins and apoptosis suppression by the overexpression of FAK in a human leukemic cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium‐specific FAK‐kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal Adhesion Kinase Versus p53: Apoptosis or Survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
The role of FAK in cell migration and invasion
An In-depth Technical Guide on the Role of Focal Adhesion Kinase (FAK) in Cell Migration and Invasion
Introduction
Focal Adhesion Kinase (FAK), a non-receptor cytoplasmic tyrosine kinase encoded by the PTK2 gene, is a pivotal regulator of cell signaling.[1][2] It localizes to focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM).[3][4] FAK acts as a central mediator, integrating signals from integrins and various cell surface receptors to control fundamental cellular processes, including cell migration, proliferation, survival, and angiogenesis.[5][6]
Increased expression and activation of FAK are frequently observed in a variety of human cancers and often correlate with tumor aggressiveness, metastasis, and poor patient prognosis.[1][2] FAK promotes tumor progression by influencing invasive capacity, contributing to the epithelial-mesenchymal transition (EMT), and shaping the tumor microenvironment.[1] It executes these functions through both its intrinsic kinase activity and its role as a protein scaffold, making it a critical node in the signaling networks that govern cell motility and invasion.[3][5] This guide provides a detailed examination of FAK's signaling pathways, quantitative effects on cell behavior, and the experimental protocols used to study its function.
Core Signaling Pathways of FAK in Cell Motility
FAK's role in cell migration and invasion is orchestrated through a complex network of signaling pathways initiated by its activation. This process involves conformational changes, autophosphorylation, and the recruitment of other signaling proteins.
FAK Activation and the FAK-Src Complex
The canonical activation of FAK begins with the clustering of integrins upon their binding to ECM components.[7] This event recruits FAK to the cytoplasmic tails of the integrin β subunits.[7][8] The localization of FAK at these sites of cell-matrix adhesion leads to a conformational change that disrupts an auto-inhibitory interaction between its N-terminal FERM domain and its central kinase domain.[5][6] This disruption allows for the autophosphorylation of FAK at tyrosine residue 397 (Y397).[8][9]
The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[5] The binding of Src to FAK results in the mutual activation of both kinases.[5] The FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating signaling cascades that coordinate the dynamic changes required for cell movement.[5][10]
Downstream Signaling Pathways
The activated FAK-Src complex serves as a hub for multiple downstream pathways that regulate different aspects of cell migration and invasion.
1. The p130Cas-Crk-DOCK180 Pathway and Rac Activation
One of the most well-characterized pathways involves the phosphorylation of the docking protein p130Cas. FAK functions as a scaffold, enabling Src to phosphorylate p130Cas at multiple tyrosine residues.[5][11] This creates binding sites for the SH2 domain of the adaptor protein Crk.[5][11] The resulting p130Cas-Crk complex recruits DOCK180, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac.[3][5] DOCK180 then activates Rac, which in turn stimulates the Arp2/3 complex to promote actin polymerization, leading to the formation of lamellipodia and membrane ruffling at the leading edge of the cell.[5][12]
2. The PI3K-Akt Pathway
FAK can also promote cell migration and survival by activating the Phosphoinositide 3-kinase (PI3K)-Akt pathway. The p85 subunit of PI3K can bind directly to the phosphorylated Y397 of FAK.[5] This interaction brings PI3K to the plasma membrane, where it phosphorylates PIP2 to generate PIP3, leading to the activation of the serine/threonine kinase Akt. Activated Akt has numerous downstream targets that promote cell survival and can also influence cytoskeletal dynamics to support migration.[10]
3. Regulation of Invasion and Matrix Metalloproteinases (MMPs)
For a cell to invade surrounding tissues, it must degrade the ECM. FAK plays a crucial role in this process by regulating the activity and localization of MMPs.[1] For instance, FAK can mediate the Src-dependent phosphorylation of endophilin A2. This phosphorylation reduces the endocytosis (internalization) of MT1-MMP, a membrane-type MMP, leading to its accumulation on the cell surface.[5][13] Increased surface levels of MT1-MMP enhance the cell's ability to degrade the ECM, thereby promoting invasion.[5]
Kinase-Dependent vs. Kinase-Independent Scaffolding Functions
A critical aspect of FAK signaling is its dual functionality.[14][15]
-
Kinase-Dependent Functions: These rely on FAK's catalytic activity, primarily its autophosphorylation at Y397, which is essential for creating the docking site for Src and initiating downstream signaling.[5][14] FAK can also directly phosphorylate substrates like Grb7 and N-WASP.[5][13]
-
Kinase-Independent (Scaffolding) Functions: In many cases, FAK acts as a molecular scaffold, bringing other proteins together.[5][13] Its role in the FAK-Src-p130Cas complex is a prime example, where FAK's primary function is to facilitate the phosphorylation of p130Cas by Src.[11] Similarly, FAK's scaffolding function is crucial for mediating the phosphorylation of endophilin A2 by Src to regulate MT1-MMP trafficking.[13] FAK also has kinase-independent roles in the nucleus, where it can interact with transcription factors and tumor suppressors like p53 to regulate gene expression and promote cell survival.[2][15]
Quantitative Impact of FAK Modulation on Cell Migration and Invasion
Modulating FAK expression or activity has a quantifiable impact on the migratory and invasive potential of cells. This is often assessed by inhibiting FAK with small molecules or by reducing its expression using techniques like siRNA.
Table 1: Effects of Small Molecule FAK Inhibitors on Cell Invasion
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| PF-562,271 | A431 (Epidermoid Carcinoma) | 3D Collagen Invasion | 1 µM | Complete inhibition of collective cell invasion | [16] |
| Dasatinib (Src/Abl inhibitor) | A431 (Epidermoid Carcinoma) | 3D Collagen Invasion | 100 nM | Complete inhibition of collective cell invasion | [16] |
| PF-573,228 | SK-N-BE(2) (Neuroblastoma, MYCN-amp) | Transwell Invasion | 1 µM | ~50% decrease in invasion | [17] |
| PF-573,228 | SK-N-AS (Neuroblastoma, MYCN-non-amp) | Transwell Invasion | 10 µM | ~50% decrease in invasion | [17] |
Table 2: Effects of FAK siRNA Knockdown on Cell Migration and Invasion
| Cell Line | Assay Type | Observed Effect | Citation |
| SK-N-BE(2) (Neuroblastoma, MYCN-amp) | Transwell Invasion | ~75% decrease in invasion | [17] |
| SK-N-AS (Neuroblastoma, MYCN-non-amp) | Transwell Invasion | ~50% decrease in invasion | [17] |
| Adipose-derived Stem Cells (ADSCs) | Transwell Migration | ~20% decrease in relative migration rate compared to control siRNA | [18] |
| HCT-116 (Colon Carcinoma) | Wound Healing | Significant inhibition of wound closure at 24h | [19] |
| HCT-116 (Colon Carcinoma) | Transwell Invasion | ~70% decrease in invasion | [19] |
Key Experimental Protocols to Study FAK-Mediated Motility
Several standard in vitro techniques are used to investigate the role of FAK in cell migration and invasion.
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to move through a porous membrane.[20][21] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[20]
Detailed Methodology:
-
Preparation of Inserts: For invasion assays, thaw Matrigel on ice and dilute with cold, serum-free medium.[22] Add a thin layer (e.g., 50 µL) to the upper chamber of the Transwell inserts (typically with 8 µm pores) and incubate for 1-2 hours at 37°C to allow for gelation. Rehydrate the inserts with serum-free medium. For migration assays, this coating step is omitted.[23]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free or low-serum medium. It is common to serum-starve the cells for several hours prior to the assay to reduce basal migration levels.[22]
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the culture plate.[21] Place the prepared inserts into the wells. Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of each insert.[24]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type (typically 12-48 hours).[22]
-
Quantification: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells and Matrigel from the upper surface of the membrane.[24]
-
Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane using a fixative like 4% paraformaldehyde or methanol. Stain the fixed cells with a dye such as 0.1% Crystal Violet.[25]
-
Analysis: Wash the inserts to remove excess stain and allow them to air dry. Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several representative fields of view. The results are often expressed as the average number of migrated cells per field or as a percentage relative to a control condition.[24]
Wound Healing (Scratch) Assay
This method assesses collective 2D cell migration. It involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.[26][27]
Detailed Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a fully confluent monolayer within 24-48 hours.[26]
-
Creating the Wound: Once the monolayer is confluent, use a sterile p200 or p1000 pipette tip to make a straight scratch across the center of the well. Apply firm and consistent pressure to ensure a clean, cell-free gap.[25][26]
-
Washing and Treatment: Gently wash the wells with sterile PBS or medium to remove any detached cells.[25] Add fresh culture medium to each well. This medium should contain the experimental treatments (e.g., FAK inhibitors) or vehicle controls. Often, medium with reduced serum is used to minimize the effects of cell proliferation on wound closure.[26]
-
Image Acquisition: Immediately after creating the wound, place the plate on a microscope stage and capture an initial image of the scratch (Time = 0). It is helpful to have reference marks on the plate to ensure the same field of view is imaged each time.
-
Time-Lapse Microscopy: Incubate the plate under standard conditions (e.g., in an incubator with a live-cell imaging system) and acquire images of the wound at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control condition is nearly closed.[26]
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area. The rate of migration can be determined by the slope of the wound closure over time.[25]
siRNA-Mediated Gene Knockdown
To specifically assess the role of FAK, its expression can be transiently silenced using small interfering RNA (siRNA).
High-Level Protocol:
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNA sequences targeting the FAK mRNA, along with a non-targeting (scrambled) control siRNA.
-
Transfection: Culture cells to a specific confluency (often 50-70%). Prepare a complex of siRNA and a transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's protocol. Add the complex to the cells and incubate.
-
Incubation and Knockdown: After a few hours, replace the transfection medium with complete growth medium. Allow the cells to incubate for 48-72 hours, which is typically sufficient time for the target mRNA and protein levels to be significantly reduced.[28]
-
Verification and Experimentation: Verify the knockdown efficiency by performing Western blotting or qPCR for FAK. Once knockdown is confirmed, the cells can be used in migration or invasion assays as described above to determine the functional consequence of FAK depletion.[18]
Conclusion and Therapeutic Outlook
Focal Adhesion Kinase is a master regulator of cell migration and invasion. Through its dual kinase-dependent and scaffolding functions, FAK integrates signals from the extracellular environment to control the complex machinery of cell movement.[3][5] It orchestrates cytoskeletal reorganization, promotes the degradation of the ECM, and supports cell survival—all critical components of the metastatic cascade. The consistent overexpression and activation of FAK in numerous cancers have solidified its status as a high-value therapeutic target.[2] The development of small molecule inhibitors that target FAK's kinase activity continues to be an active area of research, with the potential to offer new strategies for combating metastatic disease.[6] A deeper understanding of FAK's intricate signaling networks will be essential for refining these therapies and overcoming the challenges of cancer progression.
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Focal Adhesion Kinase Regulates Fibroblast Migration via Integrin beta-1 and Plays a Central Role in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 11. FAK-Dependent Cell Motility and Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function of Focal Adhesion Kinase Scaffolding to Mediate Endophilin A2 Phosphorylation Promotes Epithelial-Mesenchymal Transition and Mammary Cancer Stem Cell Activities in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK dimerization controls its kinase-dependent functions at focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. corning.com [corning.com]
- 25. Scratch Wound Healing Assay [bio-protocol.org]
- 26. clyte.tech [clyte.tech]
- 27. Wound healing assay - Wikipedia [en.wikipedia.org]
- 28. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpressed and activated in a multitude of cancer types, FAK has emerged as a promising therapeutic target.[1][3] FAK integrates signals from integrins and growth factor receptors, influencing tumor progression and metastasis.[4][5] This document provides detailed protocols and application notes for conducting in vivo studies using FAK inhibitors, aimed at evaluating their therapeutic efficacy and mechanism of action.
FAK Signaling Pathways
FAK is a central node in various signaling cascades that drive cancer progression.[6] Its activation, often initiated by integrins or growth factor receptors, leads to the recruitment and activation of other kinases like Src.[7] This complex then triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and motility.[4][8] FAK can also translocate to the nucleus and act as a scaffold protein, further influencing gene expression related to tumorigenesis.[1]
Preclinical FAK Inhibitors
A variety of small molecule FAK inhibitors have been developed and tested in preclinical models. These compounds primarily act as ATP-competitive inhibitors, blocking the kinase activity of FAK.[9] Some inhibitors also target the autophosphorylation site Tyr397, which is a critical step in FAK activation.[2][10]
| Inhibitor Name | Other Names | Target(s) | Notes |
| Defactinib | VS-6063, PF-04554878 | FAK, Pyk2 | Orally bioavailable, potent dual ATP-competitive inhibitor.[2] |
| GSK2256098 | FAK (Tyr397) | Inhibits proliferation, migration, and invasion in various cancer models.[2] | |
| VS-4718 | PND-1186 | FAK | Potent and reversible FAK inhibitor.[2] |
| BI 853520 | IN10018 | FAK | Potent and selective ATP-competitive inhibitor.[2][11] |
| PF-573228 | FAK | ATP-competitive inhibitor.[12] | |
| TAE226 | FAK, IGF-1R | Dual inhibitor; development halted due to side effects.[2] | |
| Y15 | 1,2,4,5-benzenetetraamine | FAK (Tyr397) | Inhibits FAK autophosphorylation.[9][13] |
| APG-2449 | ALK, ROS1, FAK | Multi-kinase inhibitor.[14] |
Experimental Protocols
Orthotopic Xenograft Mouse Model Protocol
This protocol describes the establishment of an orthotopic tumor model to evaluate the efficacy of a FAK inhibitor on primary tumor growth and metastasis.
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer, PC-3 prostate cancer)
-
Matrigel or other appropriate extracellular matrix
-
Immunocompromised mice (e.g., nude, SCID)
-
FAK inhibitor (e.g., BI 853520)
-
Vehicle control (e.g., methylcellulose)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Animal Anesthesia and Surgery: Anesthetize the mouse using isoflurane. Make a small incision to expose the target organ (e.g., ovary, prostate).
-
Cell Implantation: Using a fine-gauge needle, slowly inject 10-50 µL of the cell suspension into the target organ. Suture the incision.
-
Tumor Growth Monitoring: Allow tumors to establish for 7-14 days. Monitor tumor growth via imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).
-
FAK Inhibitor Treatment: Once tumors are palpable or reach a predetermined size, randomize mice into treatment and control groups. Administer the FAK inhibitor (e.g., 50 mg/kg BI 853520) or vehicle daily via oral gavage.[11]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors, lungs, and other organs of interest for pharmacodynamic and histological analysis.
-
Pharmacodynamic Analysis: Analyze a portion of the tumor tissue by Western blot or immunohistochemistry for total FAK and phosphorylated FAK (p-FAK Y397) to confirm target engagement.[11][15]
Experimental Metastasis Mouse Model Protocol
This protocol is designed to assess the effect of FAK inhibitors on the colonization and growth of cancer cells in distant organs, typically the lungs.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma, 4T1 breast cancer)
-
Immunocompromised mice
-
FAK inhibitor
-
Vehicle control
-
Tuberculin syringes with 27-30 gauge needles
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in sterile PBS at a concentration of 1-5 x 10^6 cells/mL.
-
Intravenous Injection: Anesthetize the mouse or use a restraining device. Inject 100-200 µL of the cell suspension into the lateral tail vein.
-
Treatment Regimen: Begin treatment with the FAK inhibitor or vehicle control either prior to, at the same time as, or after cell injection, depending on the experimental question. For example, to test the effect on colonization, start treatment 24 hours after cell injection.
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Endpoint and Metastasis Quantification: After a predetermined period (e.g., 14-21 days), euthanize the mice.[16] Excise the lungs and fix them in Bouin's solution. Count the number of visible metastatic nodules on the lung surface. Alternatively, use bioluminescence imaging for real-time monitoring of metastatic burden.
-
Histological Analysis: Process the lungs for histology (H&E staining) to confirm and quantify metastatic lesions.
Summary of In Vivo Efficacy Data
The efficacy of FAK inhibitors has been demonstrated across a range of preclinical cancer models. Treatment typically results in reduced tumor growth and metastasis.
Effects of FAK Inhibitors on Tumor Growth
| FAK Inhibitor | Cancer Model | Administration | Key Findings |
| BI 853520 | PC-3 Prostate Xenograft | 50 mg/kg, oral, daily | Rapid and sustained repression of FAK autophosphorylation in tumors; significant tumor growth inhibition.[11] |
| Y15 | Neuroblastoma Xenograft (MYCN+) | 30 mg/kg, IP | Significantly decreased tumor growth.[13][17] |
| VS-4718 | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Slowed tumor progression and doubled survival in a human PDAC mouse model.[18] |
| IN10018 | Ovarian Cancer Xenograft | Not specified | Significantly reduced tumor weight.[5] |
| Y11 | Colon Cancer Xenograft | Not specified | Significantly decreased tumor growth; tumors showed decreased p-FAK Y397.[10] |
Effects of FAK Inhibitors on Metastasis
| FAK Inhibitor | Cancer Model | Metastasis Type | Key Findings |
| TAE226 | Neuroblastoma (SK-N-BE(2)) | Hepatic Metastasis | Significant decrease in metastatic tumor burden.[19] |
| Genetic FAK KD | B16F10 Melanoma | Experimental Lung Metastasis | Fewer pulmonary macrometastases and lower total lung mass.[16] |
| FAK Inhibitors | Breast Cancer Brain Metastasis | Brain Metastasis | Prevented the formation and growth of metastatic lesions in the brain.[20] |
| GSK2256098 | Renal Cell Carcinoma | Not specified | Led to lower tumor weight and less metastasis in mouse models.[2] |
| FAK PROTAC | Ovarian Cancer | Peritoneal Metastasis | Effectively inhibited ovarian tumor metastasis in an orthotopic model.[3] |
Conclusion
In vivo studies are critical for evaluating the therapeutic potential of FAK inhibitors. The protocols outlined here provide a framework for assessing the impact of these agents on tumor growth, metastasis, and target engagement. Careful experimental design, including the selection of appropriate models and endpoints, is essential for generating robust and translatable preclinical data. The promising results from various xenograft and metastasis models underscore the potential of FAK inhibition as a strategy for cancer therapy.[6][14]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Verastem releases Phase I trial results of FAK inhibitor to treat pancreatic cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
Determining the IC50 of FAK Inhibitors in Cancer Cell Lines: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpression and hyperactivity of FAK are commonly observed in various human cancers, correlating with poor prognosis and metastasis.[3][4] This has positioned FAK as a promising therapeutic target for cancer treatment. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of FAK inhibitors in cancer cell lines, a critical step in the preclinical evaluation of these therapeutic agents.
FAK Signaling Pathway in Cancer
FAK integrates signals from integrins and growth factor receptors to modulate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby promoting tumorigenesis.[1][2][3][5] Inhibition of FAK can disrupt these pro-survival and pro-proliferative signals, leading to reduced cancer cell viability.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of p-FAK (Y397)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors. These pathways are crucial for a multitude of cellular functions, including cell adhesion, migration, proliferation, and survival. The autophosphorylation of FAK at tyrosine 397 (Y397) is a critical initial event in FAK activation. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex and the subsequent phosphorylation of other residues on FAK and downstream signaling molecules. Consequently, the detection and quantification of phosphorylated FAK at Y397 (p-FAK Y397) serve as a key indicator of FAK activation and the engagement of these critical signaling pathways. This document provides a detailed protocol for the detection of p-FAK (Y397) using Western blotting.
FAK Signaling Pathway
The activation of FAK is a central node in cellular signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This event initiates a signaling cascade involving the recruitment and activation of Src, which in turn phosphorylates other substrates, including p130Cas and paxillin. These events lead to the activation of downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, which regulate various cellular processes.
Caption: FAK Signaling Pathway Activation.
Data Presentation
The following table summarizes representative quantitative data for p-FAK (Y397) expression levels determined by Western blot analysis in different biological contexts. Densitometry values are normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a ratio relative to the control condition.
| Sample Type | Condition | Fold Change in p-FAK (Y397) / Total FAK (Mean ± SD) | Reference |
| Human Lung Tissue | Normal | 1.00 ± 0.15 | [1][2] |
| Non-Small-Cell Lung Cancer (NSCLC) | 0.37 ± 0.94 | [1][2] | |
| Small-Cell Lung Cancer (SCLC) | 12.98 ± 7.99 | [1][2] | |
| Primary Mouse Adipocytes | Control (DMSO) | 1.00 ± 0.12 | [3] |
| FAK Inhibitor (1 µM) | 0.45 ± 0.08 | [3] | |
| FAK Inhibitor (10 µM) | 0.21 ± 0.05 | [3] |
Experimental Protocols
This section provides a detailed methodology for the detection of p-FAK (Y397) by Western blot.
Western Blot Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
Caption: Western Blot Experimental Workflow.
Materials and Reagents
a. Buffers and Solutions
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
1 mM PMSF
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride)
-
-
-
Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4
-
Tris-Buffered Saline (TBS): 20 mM Tris-HCl, 150 mM NaCl, pH 7.6
-
TBST (TBS with Tween 20): TBS with 0.1% Tween 20
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is recommended over non-fat dry milk for phosphoprotein detection to avoid cross-reactivity with phosphoproteins in milk.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST
-
SDS-PAGE Sample Buffer (4x): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3
b. Antibodies
-
Primary Antibody: Rabbit anti-p-FAK (Y397) monoclonal antibody (Recommended dilution: 1:1000)
-
Loading Control Primary Antibody: Mouse anti-GAPDH or anti-β-actin monoclonal antibody (Recommended dilution: 1:5000)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:2000 - 1:5000) and HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:5000)
c. Other Materials
-
PVDF membrane (0.45 µm)
-
SDS-PAGE gels
-
Protein assay kit (e.g., BCA)
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Protocol
a. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
b. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer
-
Dilute the protein samples to the same concentration with RIPA buffer.
-
Add 4x SDS-PAGE sample buffer to the protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
d. Immunoblotting
-
Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
e. Detection and Analysis
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-FAK (Y397) signal to the total FAK or a loading control signal.
f. Stripping and Re-probing for Total FAK or Loading Control
-
After imaging for p-FAK, the membrane can be stripped and re-probed for total FAK or a loading control.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Proceed with the primary antibody incubation for total FAK or the loading control, followed by the appropriate secondary antibody and detection steps as described above.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. |
| Low protein load | Increase the amount of protein loaded per lane. | |
| Inactive antibody | Use a fresh aliquot of antibody and ensure proper storage. | |
| Insufficient primary antibody concentration | Optimize the primary antibody dilution. | |
| Presence of sodium azide in HRP-conjugated secondary antibody buffer | Ensure all buffers are free of sodium azide. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Primary or secondary antibody concentration too high | Decrease the antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. |
| Protein degradation | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
References
Application Notes and Protocols for Transwell Migration Assay Using a FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a Transwell migration assay for evaluating the efficacy of Focal Adhesion Kinase (FAK) inhibitors in modulating cell migration. This document includes an overview of the FAK signaling pathway, detailed experimental protocols, and representative data on the effects of FAK inhibitors.
Introduction to FAK and Cell Migration
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways associated with cell migration, proliferation, and survival.[1] FAK is a key component of focal adhesions, which are structures that connect the cell's cytoskeleton to the extracellular matrix (ECM).[1][2] Upon activation by stimuli such as integrin engagement with the ECM, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the Src homology 2 (SH2) domain of Src family kinases.[1][3] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, initiating signaling cascades that regulate cell motility.[1][4]
The FAK signaling pathway is a central regulator of cell migration.[4][5] The FAK/Src complex can phosphorylate several downstream targets, including p130Cas, which in turn recruits other proteins to promote membrane ruffling and cell migration.[4] FAK signaling also influences the actin cytoskeleton dynamics necessary for cell movement.[3] Given its critical role in cell migration, FAK has emerged as a promising therapeutic target for diseases characterized by aberrant cell motility, such as cancer metastasis.[6][7][8] FAK inhibitors have been developed to block its kinase activity, thereby impeding these signaling pathways and reducing cell migration and invasion.[6][9][10]
Principle of the Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess the migratory capacity of cells.[11][12] The assay utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant. The effect of a FAK inhibitor on cell migration can be quantified by comparing the number of migrated cells in the presence and absence of the inhibitor.[9][13]
FAK Signaling Pathway in Cell Migration
Caption: FAK signaling pathway in cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Transwell migration assay workflow.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of cell seeding density, inhibitor concentration, and incubation time is recommended for specific cell lines and experimental conditions.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
FAK inhibitor (e.g., PF-573228, VS-4718)
-
Vehicle for FAK inhibitor (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
Cotton swabs
-
Inverted microscope with a camera
-
Microplate reader (optional, for quantification)
-
10% Acetic Acid (optional, for quantification)
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells in a serum-free or low-serum (0.5% FBS) medium for 12-24 hours. This minimizes the influence of serum-derived growth factors on migration.
-
-
Preparation of Chemoattractant:
-
Prepare the chemoattractant solution by adding a high concentration of serum (e.g., 10-20% FBS) to the cell culture medium.
-
Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.
-
-
Cell Seeding and Inhibitor Treatment:
-
Harvest the starved cells using trypsin and resuspend them in a serum-free or low-serum medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare different concentrations of the FAK inhibitor in the serum-free/low-serum medium. Include a vehicle control (e.g., DMSO).
-
Add the FAK inhibitor or vehicle to the cell suspension and gently mix.
-
Carefully place the Transwell® inserts into the wells of the 24-well plate containing the chemoattractant.
-
Add 200 µL of the cell suspension containing the FAK inhibitor or vehicle to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for your cell type (typically 6-48 hours).
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane. Be careful not to puncture the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the inserts in 4% PFA for 15-20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Microscopic Imaging: Visualize the stained migrated cells using an inverted microscope. Capture images from several random fields of view for each membrane.
-
Cell Counting: Count the number of migrated cells per field. The average count from multiple fields will represent the migration for that condition.
-
Dye Elution (Optional): For a more quantitative measurement, the crystal violet stain can be eluted.
-
Place the stained insert into a new well containing a known volume (e.g., 500 µL) of 10% acetic acid.
-
Incubate for 10-15 minutes with gentle shaking to elute the dye.
-
Transfer the eluted dye solution to a 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.[11]
-
-
-
Data Analysis:
-
Express the data as the number of migrated cells or as a percentage of the control (vehicle-treated) group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibitor's effect.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of FAK inhibitors on cell migration from various studies.
Table 1: Effect of FAK Inhibitor Y15 on Cell Migration [13]
| Cell Line | Treatment | Migrated Cells (Number per field) | % Inhibition |
| EA.hy926 | Control | 125 ± 15 | - |
| EA.hy926 | 50 µM Y15 | 45 ± 8 | 64% |
| HepG2 | Control | 98 ± 12 | - |
| HepG2 | 50 µM Y15 | 35 ± 6 | 64.3% |
| Data are presented as mean ± SD. The study observed a significant decrease in the migration of both endothelial EA.hy926 cells and HepG2 cells with FAK inhibition after 24 hours. |
Table 2: Effect of FAK Inhibitor PF-573,228 on Neuroblastoma Cell Migration [9]
| Cell Line | Treatment | Fold Change in Migration |
| SK-N-AS | Control | 1.0 |
| SK-N-AS | PF-573,228 | ~0.6 |
| SK-N-BE(2) | Control | 1.0 |
| SK-N-BE(2) | PF-573,228 | ~0.4 |
| Data are represented as a fold change relative to the control. The study showed that FAK inhibition with PF-573,228 resulted in decreased cell migration in neuroblastoma cell lines. |
Table 3: Effect of FAK Inhibitor BI853520 on Ovarian Cancer Cell Migration [14]
| Cell Line | BI853520 Concentration | Relative Migration (%) |
| SKOV3 | 0 µM | 100% |
| SKOV3 | 1 µM | ~75% |
| SKOV3 | 5 µM | ~40% |
| OVCAR3 | 0 µM | 100% |
| OVCAR3 | 1 µM | ~80% |
| OVCAR3 | 5 µM | ~50% |
| Data are presented as a percentage of the control. The study demonstrated that BI853520 impaired the migratory ability of ovarian cancer cells in a dose-dependent manner. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in control group | - Insufficient incubation time- Low chemoattractant concentration- Low cell viability- Pore size of the membrane is too small | - Optimize incubation time- Increase chemoattractant concentration (e.g., higher FBS %)- Check cell health and viability before seeding- Use inserts with a larger pore size |
| High background (many cells on the membrane in the absence of a chemoattractant) | - Cells are not properly starved- High cell seeding density | - Ensure adequate starvation period- Optimize cell seeding density |
| Uneven cell migration across the membrane | - Clumped cells in the suspension- Air bubbles trapped under the insert | - Ensure a single-cell suspension before seeding- Be careful to avoid bubbles when placing the insert in the well |
| Inhibitor is not effective | - Inhibitor concentration is too low- Inhibitor is not stable- Cell line is resistant | - Perform a dose-response experiment to find the optimal concentration- Check the stability and proper storage of the inhibitor- Confirm FAK expression and activity in the cell line |
Conclusion
The Transwell migration assay is a robust and reliable method for assessing the impact of FAK inhibitors on cell migration. By following the detailed protocols and considering the key parameters, researchers can obtain reproducible and meaningful data to advance our understanding of FAK signaling and aid in the development of novel anti-migratory therapeutics.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. How the FAK Protein Activates Cell Migration | Technology Networks [technologynetworks.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAK Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration. In the context of oncology, FAK is frequently overexpressed in various tumors and its activation is associated with cancer progression, metastasis, and resistance to chemotherapy. The inhibition of FAK has emerged as a promising therapeutic strategy, particularly in combination with conventional chemotherapy, to enhance anti-tumor efficacy and overcome drug resistance. These application notes provide an overview of the rationale, supporting data, and experimental protocols for utilizing FAK inhibitors in combination with chemotherapy.
Rationale for Combination Therapy
The combination of FAK inhibitors with chemotherapy is predicated on synergistic mechanisms of action. FAK signaling promotes cell survival pathways that can be activated in response to the cellular stress induced by chemotherapeutic agents. By inhibiting FAK, cancer cells are rendered more susceptible to the cytotoxic effects of chemotherapy. Furthermore, FAK is implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. FAK inhibitors can preferentially target these CSCs, which are often enriched after chemotherapy, leading to a more durable treatment response. Preclinical and clinical studies have demonstrated that combining FAK inhibitors with various chemotherapeutic agents can lead to enhanced tumor growth inhibition and improved patient outcomes in several cancer types.
Preclinical and Clinical Data Summary
A growing body of evidence from preclinical and clinical studies supports the combination of FAK inhibitors with chemotherapy across a range of solid tumors.
Preclinical In Vitro and In Vivo Data
The synergistic effect of FAK inhibitors with chemotherapy has been demonstrated in various cancer cell lines and animal models.
| FAK Inhibitor | Chemotherapy | Cancer Type | Model | Key Findings | Reference |
| Defactinib (VS-6063) | Paclitaxel | Ovarian Cancer | Cell lines (TOV-21G, OV-7) | Synergistic inhibition of tumor cell proliferation and survival.[1][2] | |
| Defactinib (VS-6063) | Docetaxel | Prostate Cancer | Docetaxel-resistant CRPC cells, PC3 xenografts | Greater decrease in cell viability and inhibition of xenograft growth compared to monotherapy.[3] | |
| Y15 | Temozolomide | Glioblastoma | Cell lines (DBTRG, U87), Orthotopic glioma model | Significantly decreased cell viability and clonogenicity; synergistic blockade of brain tumor growth in vivo.[4][5][6][7] | |
| IN10018 | Doxorubicin | Ovarian Cancer | Cell lines | Enhanced cell-killing effects compared to doxorubicin monotherapy.[8] | |
| PF-562271 | Temozolomide | Glioma | C57Bl/6-GL261 mouse glioma model | Prominent reductions in tumor size and invasive margins, increased apoptosis, and a 15% increase in survival rate compared to TMZ alone.[9] |
Clinical Trial Data
Several clinical trials have evaluated the safety and efficacy of FAK inhibitors in combination with chemotherapy.
| FAK Inhibitor | Chemotherapy | Cancer Type | Phase | Key Findings | ClinicalTrial.gov ID | Reference |
| Defactinib (VS-6063) | Paclitaxel | Advanced Ovarian Cancer | I/Ib | Well-tolerated combination. One complete response (CR), one partial response (PR) >6 months, and one stable disease (SD) >8 months among 18 patients.[10][11] | NCT01778803[1][12][13] | |
| GSK2256098 | Trametinib | Advanced Pancreatic Ductal Adenocarcinoma | II | Well-tolerated but not active in unselected patients. Median PFS: 1.6 months; Median OS: 3.6 months.[14][15][16][17][18] | NCT02428270 | |
| IN10018 | Pegylated Liposomal Doxorubicin (PLD) | Platinum-Resistant Ovarian Cancer | Ib | Promising efficacy reported, leading to FDA Fast Track designation.[19][20] | - |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Chemoresistance
// Nodes Chemotherapy [label="Chemotherapy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage &\nCellular Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GF_Receptors [label="Growth Factor\nReceptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK (Y397)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemoresistance [label="Chemoresistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK_Inhibitor [label="FAK Inhibitor", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"];
// Edges Chemotherapy -> DNA_Damage; Integrins -> FAK; GF_Receptors -> FAK; FAK -> pFAK [label="Autophosphorylation"]; pFAK -> PI3K_Akt; pFAK -> MAPK_ERK; PI3K_Akt -> Cell_Survival; MAPK_ERK -> Proliferation; Cell_Survival -> Chemoresistance; Proliferation -> Chemoresistance; DNA_Damage -> FAK [style=dashed, color="#5F6368"]; FAK_Inhibitor -> FAK [arrowhead=tee, color="#EA4335"]; } . Caption: FAK signaling in chemotherapy resistance.
Experimental Workflow for In Vitro Synergy
// Nodes Start [label="Start:\nCancer Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Cell Seeding\n(96-well plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment:\n- FAKi\n- Chemo\n- Combination", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(e.g., 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- IC50 Calculation\n- Combination Index", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nSynergy Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Analysis; Data_Analysis -> End; } . Caption: Workflow for in vitro synergy assessment.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a FAK inhibitor in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor (e.g., Defactinib)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FAK inhibitor and the chemotherapeutic agent in culture medium at 2x the final desired concentration.
-
For combination treatment, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of a FAK inhibitor and chemotherapy combination in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)
-
Matrigel (optional)
-
FAK inhibitor (e.g., Defactinib) formulated for oral gavage
-
Chemotherapeutic agent (e.g., Docetaxel) formulated for intravenous or intraperitoneal injection
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Resuspend the cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, FAK inhibitor alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Administer the FAK inhibitor and chemotherapeutic agent according to a predetermined schedule. For example:
-
Defactinib: 50 mg/kg, oral gavage, daily.
-
Docetaxel: 10 mg/kg, intravenous injection, once a week.
-
-
The vehicle control group should receive the respective vehicles.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a defined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and a portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Western Blot for Phospho-FAK (p-FAK)
This protocol is for detecting the phosphorylation of FAK at Tyrosine 397 (Y397), a marker of FAK activation.
Materials:
-
Cell or tumor lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-p-FAK (Tyr397)
-
Primary antibody: anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the anti-p-FAK (Tyr397) primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[21][22]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (for total FAK):
-
The membrane can be stripped and re-probed with an anti-total FAK antibody to normalize the p-FAK signal to the total FAK protein levels.
-
Other Key Experimental Protocols
-
Clonogenic Assay: This assay assesses the long-term proliferative capacity of single cells following treatment. Cells are seeded at low density, treated with the drugs, and allowed to form colonies over 1-3 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.[23][24][25][26][27]
-
Tumorsphere Formation Assay: This assay is used to evaluate the self-renewal capacity of cancer stem cells. Single cells are plated in non-adherent conditions with serum-free medium supplemented with growth factors. The number and size of the resulting tumorspheres are quantified after 7-12 days.[28][29][30][31][32]
-
Transwell Migration Assay: This assay measures the migratory capacity of cancer cells. Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. After incubation, the number of cells that have migrated through the porous membrane is quantified.[33][34][35][36][37]
Conclusion
The combination of FAK inhibitors with chemotherapy represents a promising strategy to improve therapeutic outcomes in various cancers. The provided application notes and protocols offer a framework for researchers to investigate this combination further in their specific models. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining reliable and meaningful results that can contribute to the clinical development of these combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK Inhibitor Proves Effective Against Brain Tumors in Preclinical Studies, Roswell Park-Led Study Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Pharmacological blockade of FAK autophosphorylation decreases human glioblastoma tumor growth and synergizes with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. The Microarray Gene Profiling Analysis of Glioblastoma Cancer Cells Reveals Genes Affected by FAK Inhibitor Y15 and Combination of Y15 and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - Aung - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 17. [PDF] A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma | Semantic Scholar [semanticscholar.org]
- 18. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. Inxmed has announced two sets of data on FAK inhibitor Ifebemtinib [synapse.patsnap.com]
- 21. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 24. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 25. Clonogenic Assay [bio-protocol.org]
- 26. Clonogenic Assay [en.bio-protocol.org]
- 27. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 29. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 32. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 33. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 34. static.igem.org [static.igem.org]
- 35. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 36. clyte.tech [clyte.tech]
- 37. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: FAK Inhibitor and Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical regulator of the tumor microenvironment (TME), playing a significant role in tumor progression, metastasis, and the suppression of anti-tumor immunity.[1][2][3] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers.[1] Its activity within cancer cells and stromal cells contributes to an immunosuppressive TME characterized by increased fibrosis, recruitment of regulatory T cells (Tregs), and reduced infiltration of cytotoxic CD8+ T cells.[2][4][5] This immunologically "cold" environment often renders tumors resistant to immune checkpoint inhibitors (ICIs).[6]
Preclinical studies have demonstrated that inhibiting FAK can reprogram the TME, making it more permissive to an anti-tumor immune response.[7][8] FAK inhibitors have been shown to decrease fibrosis, reduce the number of immunosuppressive cells, and increase the infiltration and activation of CD8+ T cells.[2][4][6][9][10] This has led to the exploration of combining FAK inhibitors with various immunotherapies, particularly immune checkpoint inhibitors, to enhance their efficacy.[3][6][11] Several clinical trials are now underway to evaluate the safety and efficacy of these combination strategies in various cancer types.[12][7][13]
These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed protocols for relevant experiments, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Preclinical Efficacy of FAK Inhibitor and Immunotherapy Combinations
| Cancer Model | FAK Inhibitor | Immunotherapy | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (KPC mouse model) | VS-4718 | anti-PD-1 + anti-CTLA-4 + Gemcitabine | Significant improvement in survival time, with some long-term survivors.[7] | Jiang et al., Nat Med 2016[4][7] |
| Squamous Cell Carcinoma (mouse model) | VS-4718 | - | Immune-mediated tumor regression, associated with decreased intratumoral Tregs and an elevated antitumor CD8+ T-cell response.[13][14][15][16] | Serrels et al., Cell 2015[15][16] |
| Hepatocellular Carcinoma (mouse model) | VS-4718 | anti-PD-1 | Combination therapy was more effective than monotherapy at suppressing tumor progression. Reduced Tregs and macrophages, increased CD8+ T cells.[2][9] | Wei et al., Front Immunol 2022[2][9] |
| Ovarian Cancer (aggressive mouse model) | Pharmacological FAK inhibitor | anti-TIGIT | Reduced tumor burden, increased immune cell activation, and prolonged survival.[10][17] | Ozmadenci et al.[10][17] |
| Colorectal Cancer (MC38 syngeneic model) | VS-4718 | anti-PD-1 | Improved efficacy over anti-PD-1 monotherapy and extended survival.[9] | Wang et al., AACR Annual Meeting 2016[9] |
Clinical Trial Data: Defactinib, Pembrolizumab, and Gemcitabine in Advanced Pancreatic Cancer (NCT02546531)
| Patient Cohort | Number of Patients | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Refractory PDAC | 20 | 80% (1 PR, 15 SD) | 3.6 months | 7.8 months |
| Maintenance | 10 (evaluable) | 70% (1 PR, 6 SD) | 5.0 months | 8.3 months |
PR = Partial Response, SD = Stable Disease[6][11][18]
The combination of defactinib, pembrolizumab, and gemcitabine was found to be well-tolerated with no dose-limiting toxicities.[6][11][18] The recommended phase 2 dose (RP2D) was defactinib 400mg BID, pembrolizumab 200mg on day 1, and gemcitabine 1,000mg/m² on days 1 and 8 of a 3-week cycle.[11]
Signaling Pathways and Experimental Workflows
FAK Signaling in the Tumor Microenvironment
Experimental Workflow for In Vivo Studies
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of a FAK inhibitor in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
Syngeneic tumor cells (e.g., MC38 colorectal cancer, KPC pancreatic cancer)
-
FAK inhibitor (e.g., VS-4718)
-
Anti-PD-1 antibody (or other checkpoint inhibitor)
-
Vehicle control for FAK inhibitor (e.g., 0.5% carboxymethylcellulose/0.1% Tween 80)
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation:
-
Culture syngeneic tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin measuring tumor volume every 2-3 days using calipers once tumors are palpable.
-
Tumor volume (mm³) = (length x width²) / 2.
-
Randomize mice into treatment groups when average tumor volume reaches approximately 100-150 mm³.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution orally (e.g., by gavage) twice daily. Administer isotype control antibody intraperitoneally (i.p.) twice a week.
-
Group 2 (FAK Inhibitor Monotherapy): Administer the FAK inhibitor (e.g., VS-4718 at 50 mg/kg) orally twice daily.[19][20][21] Administer isotype control antibody i.p. twice a week.
-
Group 3 (Immunotherapy Monotherapy): Administer vehicle orally twice daily. Administer anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Group 4 (Combination Therapy): Administer the FAK inhibitor orally twice daily and the anti-PD-1 antibody i.p. twice a week.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
Tumor Growth: Continue to measure tumor volume throughout the study. Plot tumor growth curves for each group.
-
Survival: Monitor mice for signs of distress and euthanize when tumors reach the endpoint size or if mice show signs of significant morbidity. Plot Kaplan-Meier survival curves.
-
Immunophenotyping: At the end of the study, euthanize a subset of mice from each group. Harvest tumors and spleens for single-cell suspension preparation. Perform flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs (FoxP3+), myeloid-derived suppressor cells (MDSCs)).
-
Immunohistochemistry/Immunofluorescence: Fix and embed a portion of the tumor tissue for sectioning. Perform IHC or IF staining for markers of interest such as collagen, CD8, and FoxP3.
-
Protocol 2: Immunofluorescence Staining for Collagen and Immune Cells in Tumor Tissue
Objective: To visualize and quantify fibrosis and immune cell infiltration in tumor tissue following treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-collagen I, rat anti-CD8, rabbit anti-FoxP3)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), 50% (1 x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Permeabilization and Blocking:
-
Incubate slides in permeabilization buffer for 10 minutes.
-
Rinse with PBS.
-
Incubate in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer to their optimal concentration.
-
Incubate slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 min).
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate slides with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount coverslips using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescent signal for each marker using image analysis software (e.g., ImageJ) to determine the extent of collagen deposition and the density of immune cell infiltration.
-
Protocol 3: In Vitro T Cell Killing Assay
Objective: To assess the ability of a FAK inhibitor to enhance T cell-mediated killing of tumor cells.
Materials:
-
Tumor cell line (target cells)
-
Activated CD8+ T cells (effector cells)
-
FAK inhibitor
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
96-well flat-bottom plates
-
Cytotoxicity detection reagent (e.g., Calcein-AM for labeling target cells, or a lactate dehydrogenase (LDH) release assay kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Target Cell Preparation:
-
Seed target tumor cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the tumor cells with the FAK inhibitor or vehicle at various concentrations for a predetermined time (e.g., 24-48 hours).
-
-
Effector Cell Co-culture:
-
After the pre-treatment period, remove the medium containing the FAK inhibitor/vehicle and wash the target cells with fresh medium.
-
Add activated CD8+ T cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Cytotoxicity Measurement (using Calcein-AM):
-
If using a fluorescence-based live-cell dye, label the target cells with Calcein-AM before adding the effector cells.
-
Co-culture for 4-24 hours.
-
Measure the fluorescence of the remaining viable target cells using a plate reader.
-
Calculate the percentage of specific lysis: % Specific Lysis = 100 x [(Fluorescence of target cells alone) - (Fluorescence of co-culture)] / (Fluorescence of target cells alone)
-
-
Cytotoxicity Measurement (using LDH Assay):
-
Co-culture for 4-24 hours.
-
Collect the supernatant from each well.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis based on the amount of LDH released from lysed target cells compared to control wells.
-
-
Data Analysis:
-
Plot the percentage of specific lysis against the E:T ratio for each treatment condition (vehicle vs. FAK inhibitor).
-
Determine if pre-treatment with the FAK inhibitor significantly increases T cell-mediated killing of the tumor cells.
-
References
- 1. Clinical Trial: NCT02758587 - My Cancer Genome [mycancergenome.org]
- 2. A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-inhibition opens the door to checkpoint immunotherapy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting focal adhesion kinase renders pancreatic cancers responsive to checkpoint immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. bicellscientific.com [bicellscientific.com]
- 8. Advanced BioMatrix - Immunofluorescence Staining of Collagen [advancedbiomatrix.com]
- 9. Frontiers | A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model [frontiersin.org]
- 10. Tumor FAK orchestrates immunosuppression in ovarian cancer via the CD155/TIGIT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defactinib, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Nuclear FAK controls chemokine transcription, Tregs, and evasion of anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Defactinib, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating FAK Inhibitor-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in various cancers, making it a compelling target for anti-cancer therapies. However, the development of resistance to FAK inhibitors presents a significant clinical challenge. The generation of FAK inhibitor-resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms driving resistance, identifying new therapeutic targets, and developing novel combination strategies to overcome this obstacle.
These application notes provide a comprehensive guide to developing and characterizing FAK inhibitor-resistant cell lines. The protocols outlined below are based on established methodologies for inducing drug resistance through continuous, long-term exposure to escalating concentrations of a FAK inhibitor.
Mechanisms of Resistance to FAK Inhibitors
Resistance to FAK inhibitors can arise through various mechanisms, often involving the activation of bypass signaling pathways to sustain cell survival and proliferation. Understanding these mechanisms is crucial for interpreting experimental results and designing effective therapeutic strategies. Key resistance pathways identified include:
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Cancer cells can develop resistance by upregulating the activity of RTKs such as EGFR and HER2. These RTKs can then directly phosphorylate FAK at its auto-phosphorylation site (Y397), effectively bypassing the need for FAK's own kinase activity and reactivating downstream signaling.[2]
-
Activation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule that can be hyperactivated in response to prolonged FAK inhibition, promoting cell survival and proliferation.
-
Wnt/β-catenin Pathway Activation: The Wnt/β-catenin signaling pathway has also been implicated in FAK inhibitor resistance. Inhibition of FAK can lead to the accumulation and nuclear translocation of β-catenin, driving the expression of genes involved in cell proliferation and survival.[3]
Data Presentation: FAK Inhibitor IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various FAK inhibitors in different cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for generating resistant cell lines.
Table 1: IC50 Values of FAK Inhibitors in Sensitive (Parental) Cancer Cell Lines
| FAK Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Defactinib (VS-6063) | Multiple Cell Lines | Various | 0.6 | [1][4] |
| PF-562271 | Multiple Cell Lines | Various | 1.5 | [5][6] |
| TAE226 | Multiple Cell Lines | Various | 5.5 | [7] |
| Y15 | Multiple Cell Lines | Various | 1000 | [5] |
| VS-4718 (PND-1186) | Breast Carcinoma Cells | Breast Cancer | ~100 | [1] |
| PF-431396 | Pancreatic, Mesothelioma | Pancreatic, Mesothelioma | 2 | [5] |
| PF-573228 | Multiple Cell Lines | Various | 4.0 | [5] |
Table 2: Comparison of IC50 Values in Parental vs. FAK Inhibitor-Resistant Cell Lines
| FAK Inhibitor | Cell Line (Parental) | Cell Line (Resistant) | Cancer Type | IC50 Parental (nM) | IC50 Resistant (nM) | Fold Increase | Reference |
| EGFR-TKI (Afatinib) | PC9 | PC9AR | NSCLC | 10 | >1000 | >100 | [8] |
| EGFR-TKI (Osimertinib) | H1975 | H1975OR | NSCLC | 50 | >5000 | >100 | [8] |
Note: The development of resistance to EGFR-TKIs in the PC9 and H1975 cell lines was shown to be driven by elevated FAK levels, making them relevant models for studying FAK inhibitor resistance.
Experimental Protocols
This section provides detailed protocols for generating and characterizing FAK inhibitor-resistant cell lines.
Protocol 1: Generation of FAK Inhibitor-Resistant Cell Lines by Stepwise Exposure
This protocol describes a common method for developing drug-resistant cell lines by gradually increasing the concentration of the FAK inhibitor over an extended period.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor (e.g., Defactinib, PF-562271)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the Initial Inhibitor Concentration:
-
Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the chosen FAK inhibitor in the parental cell line.
-
The starting concentration for generating resistant lines should be a sub-lethal dose, typically in the range of the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[9] Alternatively, a starting concentration of 1/10th of the IC50 can be used.[10]
-
-
Initial Exposure:
-
Seed the parental cells at a low density in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing the starting concentration of the FAK inhibitor.
-
Culture the cells until they reach approximately 80% confluency. This may take several passages.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the current inhibitor concentration, increase the concentration by a factor of 1.5 to 2.0.[9]
-
Continue to culture the cells in the presence of the increased inhibitor concentration.
-
Initially, a significant number of cells may die. The surviving cells will eventually repopulate the flask.
-
Repeat this dose escalation step every 2-4 weeks, or once the cells have adapted to the current concentration and are growing robustly.
-
-
Maintenance and Cryopreservation:
-
Throughout the process, which can take 3-6 months or longer, periodically cryopreserve cells at each resistance level.[10] This creates a valuable resource for future experiments.
-
Once the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to parental cells), maintain the resistant cell line in a continuous culture with the highest tolerated concentration of the FAK inhibitor.
-
-
Confirmation of Resistance:
-
Periodically perform dose-response assays to compare the IC50 of the resistant cell line to the parental cell line. A significant shift in the IC50 value confirms the development of resistance.
-
Protocol 2: Characterization of FAK Inhibitor-Resistant Cell Lines
Once a resistant cell line has been established, it is essential to characterize the underlying mechanisms of resistance.
1. Western Blot Analysis:
-
Objective: To assess changes in protein expression and phosphorylation levels in key signaling pathways.
-
Procedure:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Total FAK and phosphorylated FAK (pY397)
-
Downstream FAK targets (e.g., Akt, ERK, paxillin) and their phosphorylated forms
-
Proteins involved in known resistance pathways (e.g., STAT3, β-catenin, EGFR, HER2) and their phosphorylated forms.
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
2. Cell Viability and Proliferation Assays:
-
Objective: To quantify the degree of resistance.
-
Procedure:
-
Seed parental and resistant cells in 96-well plates.
-
Treat with a range of concentrations of the FAK inhibitor.
-
After 72 hours, assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate and compare the IC50 values.
-
3. Migration and Invasion Assays:
-
Objective: To determine if the resistant cells have an altered migratory or invasive phenotype.
-
Procedure:
-
Wound Healing (Scratch) Assay: Create a "scratch" in a confluent monolayer of cells and monitor the rate of closure over time in the presence or absence of the FAK inhibitor.
-
Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. After a period of incubation, quantify the number of cells that have invaded through the Matrigel and migrated to the lower chamber.
-
4. Gene Expression Analysis:
-
Objective: To identify changes in gene expression that may contribute to resistance.
-
Procedure:
-
Isolate RNA from parental and resistant cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific genes of interest or utilize microarray or RNA-sequencing for a more global analysis of gene expression changes.
-
Visualizations
FAK Signaling Pathway
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bca-protein.com [bca-protein.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CRISPR/Cas9 for the Validation of Focal Adhesion Kinase (FAK) Inhibitor Targets
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and hyperactivity are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2] Small molecule FAK inhibitors have shown promise in preclinical and clinical settings, but a crucial step in their development is target validation—unequivocally demonstrating that the drug's efficacy is a direct result of its interaction with the intended target.[3][4]
CRISPR/Cas9 gene-editing technology offers a precise and permanent method for target validation.[5][6] By generating a complete knockout of the PTK2 gene, researchers can create a cellular model that is genetically null for the FAK protein. The phenotypic consequences of this knockout can then be directly compared to the effects of a pharmacological inhibitor. A high degree of concordance between the genetic and chemical perturbations provides strong evidence that the compound's mechanism of action is on-target.[7][8] This application note provides a detailed framework and protocols for using CRISPR/Cas9 to validate FAK inhibitor targets.
FAK Signaling Pathways in Cancer
FAK acts as a central hub, integrating signals from integrins and growth factor receptors to modulate downstream pathways critical for tumorigenesis.[1][9] Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for Src family kinases.[9] This FAK-Src complex then phosphorylates a multitude of substrates, activating key signaling cascades such as the PI3K/Akt and Ras/ERK pathways, which promote cell survival and proliferation.[3][10] FAK also regulates cell motility and invasion by influencing cytoskeletal dynamics and promoting the expression of matrix metalloproteinases (MMPs).[11]
Experimental Workflow for Target Validation
The process of validating a FAK inhibitor using CRISPR involves creating a FAK-null cell line and comparing its phenotype to that of wild-type cells treated with the inhibitor. This workflow ensures a rigorous, head-to-head comparison between genetic and pharmacological inhibition.
Protocols
Protocol 1: Generation of FAK Knockout (KO) Cell Line
This protocol describes the generation of a stable FAK KO cell line using a lentiviral-based "all-in-one" CRISPR/Cas9 system, which co-expresses Cas9 and the sgRNA.[12]
1. sgRNA Design and Cloning: a. Design 2-3 unique sgRNAs targeting an early exon of the PTK2 gene using an online tool (e.g., CHOPCHOP, CRISPOR).[12][13] Select sgRNAs with high predicted efficiency and low off-target scores. b. Synthesize and anneal complementary oligonucleotides for each sgRNA. c. Clone the annealed oligos into a suitable lentiviral vector expressing Cas9 and a selection marker (e.g., pLentiCRISPRv2).[12] d. Verify successful cloning by Sanger sequencing.
2. Lentivirus Production and Transduction: a. Co-transfect HEK293T cells with the cloned lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G). b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Transduce the target cancer cell line (e.g., H460, PANC-1) with the lentiviral particles in the presence of polybrene.
3. Selection and Single-Cell Cloning: a. 24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). b. After selection is complete, perform limiting dilution in 96-well plates to isolate single-cell clones.[14] c. Expand the resulting colonies.
4. Validation of FAK Knockout: a. Genomic Validation: Extract genomic DNA from expanded clones. PCR amplify the sgRNA target region and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[14] b. Proteomic Validation: Perform Western blotting on cell lysates from indel-positive clones using an anti-FAK antibody to confirm the complete absence of FAK protein expression. This is the most critical validation step.[15]
Protocol 2: Cell Viability/Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15]
1. Cell Seeding: a. Seed Wild-Type (WT), FAK KO, and WT cells for inhibitor treatment in parallel into 96-well plates at a density of 2,000-5,000 cells/well. b. Include wells with media only as a background control.
2. Treatment: a. For the inhibitor-treated group, add the FAK inhibitor at a predetermined concentration (e.g., IC50) to the WT cells. Add vehicle (e.g., DMSO) to the WT and FAK KO control wells. b. Incubate the plates for 24, 48, and 72 hours.
3. MTT Assay: a. At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Analysis: a. Subtract the background absorbance from all readings. b. Normalize the absorbance of treated and KO cells to the vehicle-treated WT control at each time point.
Protocol 3: Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane.[16]
1. Chamber Preparation: a. Rehydrate Transwell inserts (8.0 µm pore size) in serum-free media. b. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. c. Add serum-free media to the upper chamber (the Transwell insert).
2. Cell Seeding: a. Resuspend WT, FAK KO, and inhibitor-treated WT cells in serum-free media. b. Seed 5 x 10^4 cells into the upper chamber of the Transwell inserts. For the inhibitor group, the inhibitor should be present in both the upper and lower chambers. c. Incubate for 12-24 hours at 37°C.
3. Staining and Counting: a. Remove the non-migrated cells from the top of the insert with a cotton swab. b. Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet. c. Wash the inserts and allow them to air dry. d. Count the number of migrated cells in several representative fields of view under a microscope.
4. Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Compare the migration of FAK KO cells and inhibitor-treated cells to the WT control. For invasion assays, the Transwell insert is first coated with a layer of Matrigel.
Data Presentation
Quantitative data from validation experiments should be summarized to allow for clear comparisons between the genetic knockout and pharmacological inhibition.
Table 1: Effect of FAK Depletion on Cell Viability
| Condition | Cell Viability (% of WT Control at 72h) |
| Wild-Type (WT) + Vehicle | 100 ± 5.2 |
| FAK KO Clone #1 | 58 ± 4.1 |
| FAK KO Clone #2 | 62 ± 3.8 |
| WT + FAK Inhibitor (1 µM) | 65 ± 4.5 |
Table 2: Effect of FAK Depletion on Cell Migration
| Condition | Average Migrated Cells per Field |
| Wild-Type (WT) + Vehicle | 210 ± 15 |
| FAK KO Clone #1 | 45 ± 8 |
| FAK KO Clone #2 | 52 ± 11 |
| WT + FAK Inhibitor (1 µM) | 58 ± 9 |
Logical Framework for Target Validation
The core logic of using CRISPR for target validation is that if the inhibitor is specific to FAK, its effects should closely mirror the effects of genetically ablating FAK. This concordance strengthens the case for the inhibitor's on-target activity.
Conclusion
CRISPR/Cas9-mediated gene editing is an indispensable tool for modern drug discovery and target validation.[5][6] By providing a method for clean and complete target ablation, it allows for a direct and robust comparison with the effects of a pharmacological agent. The protocols and framework outlined here demonstrate how to apply this technology to rigorously validate FAK as the functional target of small molecule inhibitors, thereby increasing confidence in their therapeutic potential and advancing their journey toward clinical application.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. Focal Adhesion Kinase regulates the DNA damage response and its inhibition radiosensitizes mutant KRAS lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: In Vivo Imaging of FAK Inhibitor Effects on Tumor Growth
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 17. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 19. jove.com [jove.com]
- 20. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FAK inhibitor off-target effects and selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity of Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected phenotype after treating our cells with a FAK inhibitor. What could be the reason?
A1: Several factors could contribute to a weaker than expected phenotype:
-
Compensatory Signaling: A common reason is the compensatory upregulation and activation of the FAK homolog, Proline-rich Tyrosine Kinase 2 (Pyk2). Pyk2 can share downstream signaling pathways with FAK, and its increased activity can mask the effects of FAK inhibition. It is advisable to check the expression and phosphorylation status of Pyk2 in your experimental system.
-
Cell Line Specificity: The dependence of a cell line on FAK signaling can vary. Some cell lines may have alternative survival and migration pathways that are not FAK-dependent.
-
Inhibitor Potency and Selectivity: Ensure you are using the inhibitor at a concentration sufficient to inhibit FAK in your specific cell type. Refer to the IC50 values for your particular inhibitor and consider that cellular IC50 values may be higher than biochemical IC50 values. Also, consider the selectivity profile of your inhibitor, as off-target effects could complicate the interpretation of your results.
-
Scaffolding Function of FAK: Some FAK functions are independent of its kinase activity and are related to its role as a scaffolding protein.[1] If the phenotype you are studying is dependent on FAK's scaffolding function, an ATP-competitive kinase inhibitor may not be sufficient to block it.
Q2: Our FAK inhibitor is showing unexpected toxicity or off-target effects in our cellular assays. How can we troubleshoot this?
A2: Unexpected toxicity or off-target effects are often due to the inhibitor's interaction with other kinases.
-
Review the Kinome Selectivity Profile: It is crucial to be aware of the selectivity profile of the FAK inhibitor you are using. Many first-generation FAK inhibitors also target other kinases such as Pyk2, vascular endothelial growth factor receptors (VEGFRs), and cyclin-dependent kinases (CDKs).[2][3] For example, TAE226 is known to inhibit insulin-like growth factor-I receptor (IGF-1R) in addition to FAK.[4]
-
Use a More Selective Inhibitor: Consider switching to a more recently developed and highly selective FAK inhibitor. Researchers have developed inhibitors with improved selectivity profiles to minimize off-target effects.[5][6]
-
Validate with a Second Inhibitor: To confirm that the observed phenotype is due to FAK inhibition, use a structurally different FAK inhibitor with a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely to be a result of on-target FAK inhibition.
-
siRNA/shRNA Knockdown: As an orthogonal approach, use siRNA or shRNA to specifically knockdown FAK expression.[7] This will help to differentiate between the effects of inhibiting FAK's kinase activity and potential off-target effects of a small molecule inhibitor.
Q3: We are seeing a discrepancy between our in vitro kinase assay results and our cellular assay results with a FAK inhibitor. What could be the cause?
A3: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cellular Permeability and Stability: The inhibitor may have poor cell permeability or may be rapidly metabolized within the cell, leading to a lower effective concentration at the target.
-
ATP Concentration: In vitro kinase assays are often performed at a fixed, and sometimes low, ATP concentration. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). An ATP-competitive inhibitor may appear more potent in vitro than in a cellular context where it has to compete with higher ATP levels.
-
Presence of Scaffolding Proteins: In a cellular environment, FAK interacts with numerous other proteins that can influence its conformation and accessibility to inhibitors. These interactions are absent in a purified in vitro kinase assay.
-
Off-target Effects in Cells: The inhibitor might have off-target effects in the complex cellular environment that are not apparent in a simple in vitro assay. These off-target effects could either potentiate or antagonize the on-target effect, leading to a different overall cellular response.
Q4: How do we choose the right FAK inhibitor for our experiments?
A4: The choice of a FAK inhibitor depends on the specific research question:
-
For High Selectivity: If the goal is to specifically probe the kinase-dependent functions of FAK with minimal off-target effects, choose a highly selective inhibitor like Defactinib (VS-6063) or VS-4718, though even these can have some activity against Pyk2.[8]
-
For Dual FAK/Pyk2 Inhibition: If the goal is to inhibit both FAK and its homolog Pyk2, a dual inhibitor like PF-562271 might be appropriate.[2]
-
For In Vivo Studies: For animal studies, consider inhibitors with good pharmacokinetic properties and proven in vivo efficacy, such as Defactinib.[8]
-
To Address Kinase-Independent Functions: If you suspect a role for FAK's scaffolding function, ATP-competitive inhibitors may not be sufficient. In such cases, genetic approaches like siRNA/shRNA or the use of allosteric inhibitors that disrupt FAK's protein-protein interactions would be more appropriate.[9]
FAK Inhibitor Selectivity Data
The following table summarizes the biochemical potency and selectivity of commonly used FAK inhibitors against FAK and key off-target kinases. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Lower values indicate higher potency.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) | Reference(s) |
| PF-573228 | 4 | ~200-1000 | CDK1/7, GSK-3β | [2] |
| PF-562271 | 1.5 | ~15 | Some CDKs (>100-fold selective) | [2] |
| Defactinib (VS-6063) | 0.6 | 0.6 | >100-fold selective over other kinases | [8] |
| VS-4718 (PND-1186) | 1.5 | Not specified | FLT3, ACK1 | [4] |
| TAE226 | 5.5 | Modestly potent | InsR, IGF-1R, ALK, c-Met (~10-100-fold less potent) | [2][3] |
| GSK2256098 | Ki of 0.4 | Not specified | Highly selective | [2] |
| Y11 | ~50 | Not affected | c-Src, EGFR, Flt-4 (VEGFR-3), IGF-1R, Met, PDGFR-alpha, PI3 Kinase (all at 1µM) | [3] |
| Y15 | ~1000 (cellular) | Not specified | Specific for FAK autophosphorylation at Y397 | [9] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol provides a general workflow for assessing the selectivity of a FAK inhibitor against a large panel of kinases using a commercially available service like KINOMEscan™.
1. Principle:
KINOMEscan™ is a competition binding assay. The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified, and a lower signal indicates stronger binding of the test compound.
2. Materials:
-
FAK inhibitor of interest, dissolved in DMSO at a known concentration (e.g., 10 mM stock).
-
KINOMEscan™ Profiling Service kit from a commercial vendor.
3. Method:
-
Compound Submission: Prepare your compound according to the vendor's specifications. Typically, this involves providing a specific volume of a high-concentration stock solution in DMSO.
-
Assay Performance by Vendor: The vendor will perform the KINOMEscan™ assay. Your compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., over 400 kinases).
-
Data Analysis: The primary data is usually provided as percent inhibition for each kinase at the tested concentration.
-
Primary Screen Analysis: Identify all kinases that are significantly inhibited by your compound (e.g., >65% or >90% inhibition).
-
Secondary Screen (Kd Determination): For the kinases identified as hits in the primary screen, a secondary screen is performed to determine the dissociation constant (Kd). This involves testing the compound over a range of concentrations to generate a binding curve. The Kd value is a measure of the binding affinity, with lower values indicating tighter binding.
-
-
Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify the selectivity of the inhibitor. A common method is S(35) at 1 µM, which is the number of kinases with >65% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[6]
4. Interpretation of Results:
-
A highly selective FAK inhibitor will show strong inhibition of FAK and minimal inhibition of other kinases.
-
The Kd values will provide a quantitative measure of the inhibitor's affinity for FAK and any identified off-targets.
-
This data is crucial for interpreting the results of cellular and in vivo experiments and for understanding potential off-target effects.
Protocol 2: In-Cell Target Engagement using the Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess whether your FAK inhibitor binds to FAK inside intact cells.
1. Principle:
CETSA is based on the principle that the binding of a ligand (e.g., an inhibitor) to its target protein stabilizes the protein against thermal denaturation. By heating intact cells treated with the inhibitor and then quantifying the amount of soluble FAK protein remaining, one can infer target engagement.
2. Materials:
-
Cell line of interest.
-
FAK inhibitor.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Equipment for cell culture, PCR machine or water bath for heating, equipment for protein quantification (e.g., Western blotting).
-
Antibodies: Anti-FAK antibody, secondary antibody.
3. Method:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the FAK inhibitor at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Quantification of Soluble FAK: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of FAK using Western blotting.
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble FAK as a function of temperature.
-
In the presence of a binding inhibitor, the melting curve for FAK will shift to a higher temperature compared to the vehicle-treated control.
-
To determine the cellular IC50, treat cells with a range of inhibitor concentrations and heat them at a single temperature that shows a significant stabilization effect. Plot the amount of soluble FAK against the inhibitor concentration.
-
4. Interpretation of Results:
-
A thermal shift to higher temperatures in the presence of the inhibitor indicates direct binding of the inhibitor to FAK in the cellular environment.
-
This assay can help to confirm that the inhibitor is cell-permeable and engages its intended target.
-
CETSA can also be used to assess off-target engagement by probing for the stabilization of other proteins.
Visualizations
Caption: FAK signaling pathway initiated by integrin engagement with the ECM.
Caption: Experimental workflow for determining FAK inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mechanisms of Resistance to FAK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding mechanisms of resistance to Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to FAK inhibitors?
A1: Acquired resistance to FAK inhibitors often involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FAK's kinase activity. Key mechanisms include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cancer cells with low initial RTK expression (RTKLow) can acquire resistance over time by increasing the expression of RTKs like HER2 and EGFR.[1] These RTKs can then directly phosphorylate FAK at its primary autophosphorylation site (Y397), effectively rescuing FAK signaling.[1][2]
-
Activation of STAT3 Signaling: In pancreatic cancer, prolonged FAK inhibition can lead to the depletion of stromal cells.[3][4] This reduces the secretion of TGF-β, which normally suppresses STAT3 signaling.[3][5] The resulting hyperactivation of the JAK/STAT3 pathway provides a compensatory survival signal, driving resistance.[3][4][6]
-
Compensatory Upregulation of ERK5: In KRAS-driven non-small cell lung cancer (NSCLC), cells that become resistant to FAK inhibitors can exhibit enhanced ERK5-FAK signaling, which dampens DNA damage and promotes survival.[7]
Q2: What is intrinsic resistance to FAK inhibitors and how does it differ from acquired resistance?
A2: Intrinsic resistance refers to the inherent ability of some cancer cells to be unresponsive to FAK inhibitors from the outset of treatment. This is often linked to the pre-existing molecular characteristics of the tumor. A primary mechanism is the high expression of oncogenic RTKs (RTKHigh), such as HER2 or EGFR.[1][2] In these cells, RTKs can directly phosphorylate FAK at tyrosine 397 (Y397), maintaining its activation and downstream signaling even when the FAK kinase domain is inhibited.[1][2] This contrasts with acquired resistance, which develops over a period of treatment in initially sensitive cells.[1]
Q3: Can FAK inhibitors be effective as single agents?
A3: Preliminary results from clinical trials have shown limited single-agent efficacy for FAK inhibitors.[1][2] This is often due to the activation of bypass mechanisms that lead to intrinsic or rapidly acquired resistance.[1][2] For example, in RTKHigh cells, rapid RTK activation can lead to the re-activation of FAK and downstream pathways like MAPK/AKT, conferring resistance.[1] Consequently, FAK inhibitors are increasingly being investigated in combination with other targeted therapies to overcome these resistance mechanisms.[3][7][8][9]
Q4: What is the role of the FAK scaffolding function in resistance?
A4: FAK possesses both kinase-dependent and kinase-independent (scaffolding) functions.[10][11] While most inhibitors target the kinase domain, the scaffolding function of FAK can still contribute to signaling and potentially resistance. FAK can act as a scaffold to bring together various signaling proteins, influencing pathways that control cell survival, proliferation, and migration.[10][11] For instance, FAK protein, but not its kinase activity, can regulate downstream AKT/ERK pathways.[2] This means that even with effective kinase inhibition, the FAK protein scaffold may continue to support pro-tumorigenic signaling complexes.
Q5: Which downstream signaling pathways are commonly activated in FAK inhibitor-resistant cells?
A5: In resistant cells, several key pro-survival and proliferative pathways can be activated downstream of the resistance mechanism:
-
PI3K/Akt Pathway: This is a central pathway promoting cell survival and is often activated by RTKs or FAK scaffolding.[11][12][13]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and can be activated by RTKs independently of FAK kinase activity.[1][10][13]
-
STAT3 Pathway: As seen in pancreatic cancer, hyperactivation of STAT3 is a key driver of resistance.[3][4][14]
-
Wnt/β-catenin Pathway: In BRAF-mutant colorectal cancer, FAK activation in response to BRAF inhibition can lead to the activation of β-catenin signaling.[8][9]
Troubleshooting Guide
Scenario 1: My FAK inhibitor shows a minimal effect on cancer cell viability in a 3D culture model, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance via High RTK Expression. The cell line you are using may have high endogenous levels of RTKs like HER2 or EGFR (RTKHigh). These RTKs can directly phosphorylate FAK Y397, bypassing the need for FAK's own kinase activity and rendering the inhibitor ineffective.[1][2]
-
Troubleshooting Steps:
-
Profile RTK Expression: Perform a baseline western blot to check the protein levels of common RTKs (e.g., EGFR, HER2).
-
Test Combination Therapy: Treat the cells with a combination of the FAK inhibitor and an appropriate RTK inhibitor (e.g., an EGFR inhibitor like osimertinib or a HER2 inhibitor).[15] A synergistic effect would support this resistance mechanism.
-
Use an RTKLow Cell Line: As a control, test your FAK inhibitor on a cell line known to have low RTK expression. These cells are more likely to be initially sensitive to FAK inhibition.[1]
-
Quantitative Data: Defactinib IC50 in a HER2 Isogenic System
| Cell Type | HER2 Expression | Defactinib IC50 |
| HER2High | High | 1.58 µmol/L |
| HER2Low | Low | 0.052 µmol/L |
| This table demonstrates that high HER2 expression can confer resistance to FAK inhibitors, as shown by the significantly higher IC50 value. Data sourced from[1]. |
Scenario 2: After initial sensitivity, my cancer cells develop resistance to the FAK inhibitor over several weeks of culture.
-
Possible Cause: Acquired Resistance through Compensatory Pathway Activation. The cells are likely adapting to the prolonged FAK inhibition by upregulating a bypass pathway.
-
Troubleshooting Steps:
-
Analyze Resistant vs. Parental Cells: Generate a stable FAK inhibitor-resistant cell line. Compare the phosphoproteome and proteome of the resistant cells to the parental (sensitive) cells.
-
Check for STAT3 Activation: Perform a western blot for phosphorylated STAT3 (pSTAT3). Increased pSTAT3 is a known resistance mechanism in pancreatic cancer.[3][14] If pSTAT3 is elevated, test the combination of your FAK inhibitor with a JAK/STAT3 inhibitor.[3][6]
-
Check for ERK5 Upregulation: In KRAS-mutant lung cancer models, check for elevated ERK5 expression.[7] If observed, consider combining the FAK inhibitor with an ERK5 inhibitor.[7]
-
Assess RTK Expression Changes: Perform western blotting to see if RTKs like HER2 or EGFR have become upregulated in the resistant cell line compared to the parental line.[1]
-
Scenario 3: I observe persistent FAK Y397 phosphorylation in my western blots despite treating cells with a potent FAK kinase inhibitor.
-
Possible Cause: RTK-mediated Transphosphorylation. An active RTK (like EGFR or HER2) is directly phosphorylating FAK at the Y397 site, a mechanism that is independent of FAK's own catalytic activity.[1][2]
-
Troubleshooting Steps:
-
Perform Co-Immunoprecipitation: Use an antibody against FAK to pull down interacting proteins. Then, probe the western blot for the presence of RTKs like HER2 or EGFR to see if they are in a complex with FAK.[1]
-
Inhibit Upstream RTKs: Pre-treat the cells with an inhibitor for the suspected RTK (e.g., an EGFR inhibitor) before adding the FAK inhibitor. If the persistent pFAK Y397 signal is reduced, it confirms that the RTK is responsible for the phosphorylation.[1]
-
Diagram of RTK Bypass Mechanism:
Caption: RTK-mediated bypass of FAK kinase inhibition.
-
Scenario 4: I am trying to overcome resistance by co-administering a FAK inhibitor with another targeted agent, but I'm not seeing a synergistic effect.
-
Possible Cause: Incorrect Bypass Pathway Targeted or Multiple Active Resistance Mechanisms. The resistance in your specific model may be driven by a different pathway than the one you are targeting, or multiple redundant pathways may be active.
-
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: Use techniques like RNA sequencing or proteomic arrays on your resistant cells to get an unbiased view of which signaling pathways are dysregulated compared to sensitive cells.
-
Investigate the Tumor Microenvironment: In in vivo or complex co-culture models, consider the role of stromal cells. FAK inhibitors can alter the stroma, leading to resistance mechanisms like STAT3 activation that are independent of tumor-intrinsic RTK signaling.[3][5]
-
Logical Diagram of Resistance Mechanisms:
Caption: Multiple pathways can lead to FAK inhibitor resistance.
-
Key Experimental Protocols
1. Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of FAK, STAT3, ERK, and other signaling proteins.
-
Sample Preparation:
-
Culture cells to 80% confluency and treat with inhibitors for the desired time.[16]
-
Place the dish on ice and wash cells once with ice-cold 1X PBS.[16]
-
Lyse cells by adding 1X SDS sample buffer.[16] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[16]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[16] Centrifuge for 5 minutes to pellet debris.[16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Incubate the membrane with the diluted primary antibody (e.g., anti-pFAK Y397, anti-pSTAT3) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 10 minutes each with TBST.[17]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using an imaging system.
-
2. Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to determine if FAK forms a complex with proteins like HER2 or EGFR.
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.[18]
-
Add a cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer with non-ionic detergents like Triton X-100) to preserve protein-protein interactions.[18][19]
-
Scrape the cells and incubate the lysate on a rotator for 15 minutes at 4°C.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18] Transfer the supernatant to a new tube.[18]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 10-30 minutes at 4°C.[18] This step reduces non-specific binding.[18]
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody (e.g., anti-FAK) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[20]
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in 1X SDS sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by western blotting, probing for the suspected interacting protein (e.g., HER2 or EGFR).[19]
-
3. Cell Viability/Proliferation Assay (e.g., using Sulforhodamine B - SRB)
This assay measures cell density and is used to determine the IC50 of an inhibitor.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the FAK inhibitor (and/or a second inhibitor for combination studies). Include a vehicle-only control.
-
Incubate for a period that allows for cell division (typically 48-72 hours).
-
-
Cell Fixation and Staining:
-
Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance on a plate reader at ~510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth relative to the vehicle control.
-
Plot the results on a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce cell growth by 50%).
-
Experimental Workflow for Investigating Resistance
Caption: A typical workflow for studying FAK inhibitor resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion | Gut [gut.bmj.com]
- 5. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion | Gut [gut.bmj.com]
- 7. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. SFK/FAK signaling attenuates osimertinib efficacy in both drug-sensitive and drug-resistant models of EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing FAK Inhibitor Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Focal Adhesion Kinase (FAK) inhibitors for in vitro assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2] In many types of cancer, FAK is overexpressed and activated, contributing to tumor progression and metastasis.[1][3][4] Therefore, inhibiting FAK activity is a promising therapeutic strategy for various cancers.[1][5]
Q2: What is the typical starting concentration range for FAK inhibitors in vitro?
A2: The effective concentration of a FAK inhibitor can vary significantly depending on the specific compound, the cell line being tested, and the assay conditions. However, a common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[6][7][8][9] It is recommended to perform a dose-response experiment starting from a wide range, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.
Q3: How do I determine the optimal FAK inhibitor concentration for my cell line?
A3: The optimal concentration is typically determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of the FAK inhibitor and measuring a relevant biological endpoint, such as cell viability, proliferation, or inhibition of FAK phosphorylation. The IC50 value represents the concentration of the inhibitor required to reduce the biological response by 50%.
Q4: What is the difference between IC50, EC50, and Ki?
A4:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biological or biochemical response by 50%. It is a measure of the functional strength of an inhibitor.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This term is used for agonists, which activate a response.
-
Ki (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the substrate concentration.
For in vitro cell-based assays, the IC50 is the most commonly determined and relevant value for assessing the efficacy of a FAK inhibitor.
Q5: How long should I treat my cells with a FAK inhibitor?
A5: The optimal treatment duration depends on the specific research question and the cell type. For signaling studies looking at the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours may be sufficient. For cell viability or proliferation assays, a longer treatment period of 24 to 72 hours is typically required.[10][11] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Q6: What are the key signaling pathways affected by FAK inhibition?
A6: FAK is a central node in several important signaling pathways. Its inhibition can affect:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. FAK activation can lead to the activation of Akt, which in turn inhibits apoptosis.[3][5][12]
-
MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. FAK can activate the Ras-Raf-MEK-ERK cascade.[1][12][13]
-
Src Family Kinases: FAK and Src form a signaling complex that is critical for cell migration and invasion.[13]
FAK Signaling Pathway
Caption: FAK signaling pathway illustrating key upstream activators and downstream effectors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect of the FAK inhibitor on cell viability or signaling. | 1. Incorrect inhibitor concentration: The concentration may be too low. 2. Cell line resistance: The chosen cell line may be insensitive to FAK inhibition. 3. Degraded inhibitor: The inhibitor may have degraded due to improper storage. 4. Inactive FAK pathway: The FAK pathway may not be constitutively active or critical for survival in your cell line. | 1. Perform a wider dose-response curve, extending to higher concentrations. 2. Test the inhibitor on a different, sensitive cell line as a positive control. Screen a panel of cell lines for FAK expression and activation. 3. Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions. 4. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate pipetting: Errors in inhibitor dilution or addition. 3. Edge effects: Evaporation from wells on the edge of the plate. 4. Incomplete inhibitor dissolution: The inhibitor may not be fully dissolved in the media. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS or media. 4. Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium. |
| Unexpected off-target effects. | 1. Inhibitor is not specific: Many kinase inhibitors have off-target effects, especially at higher concentrations. 2. Cellular stress response: High concentrations of the inhibitor or the solvent (e.g., DMSO) can induce a stress response. | 1. Consult the manufacturer's data for the inhibitor's kinase selectivity profile. Use a structurally different FAK inhibitor as a comparison. 2. Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest inhibitor dose. Lower the inhibitor concentration if possible. |
| Difficulty in dissolving the FAK inhibitor. | 1. Poor solubility: The inhibitor may have low solubility in aqueous solutions. 2. Incorrect solvent: The chosen solvent may not be appropriate for the compound. | 1. Check the manufacturer's data sheet for solubility information. Use a small amount of an organic solvent like DMSO to prepare a high-concentration stock solution first, then dilute in culture media. 2. Use the recommended solvent for the specific inhibitor. |
Experimental Protocols
Protocol: Determination of IC50 for a FAK Inhibitor using an MTT Assay
This protocol outlines the steps to determine the IC50 value of a FAK inhibitor on adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FAK inhibitor
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[10]
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a high-concentration stock solution of the FAK inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock in complete culture medium to achieve the desired final concentrations. A common approach is to use a 2-fold or 3-fold dilution series (e.g., 100 µM, 50 µM, 25 µM, ...).
-
Also prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow for FAK Inhibitor Concentration Optimization
Caption: Workflow for optimizing FAK inhibitor concentration in vitro.
Summary of FAK Inhibitor IC50 Values
The following table summarizes the reported IC50 values for several common FAK inhibitors across various cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.
| FAK Inhibitor | Cell Line | Cancer Type | Reported IC50 | Reference |
| TAE226 | HCT116 | Colon Cancer | 10 nM | [6] |
| HeLa | Cervical Cancer | 410 nM | [6] | |
| MDA-MB-231 | Breast Cancer | 110 nM | [6] | |
| Defactinib (VS-6063) | - | (in vitro kinase assay) | 0.4 - 0.6 nM | [7] |
| IN10018 | - | (in vitro kinase assay) | 1 nM | [7] |
| Y15 | Pancreatic Cancer Cells | Pancreatic Cancer | <50 µM | [15] |
| PF-573228 | U87-MG | Glioblastoma | ~10 µM | [16] |
| U251-MG | Glioblastoma | ~40 µM | [16] | |
| Compound 15 | - | (in vitro kinase assay) | 5.9 nM | [6] |
| Compound 6a | - | (in vitro kinase assay) | 1.03 nM | [6] |
| Compound 13 | - | (in vitro kinase assay) | 0.07 nM | [9] |
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: FAK Inhibitor Preclinical Toxicity and Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during preclinical experiments with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities with FAK inhibitors in preclinical models?
A1: Based on preclinical data, the most frequently reported toxicities associated with FAK inhibitors include gastrointestinal issues (nausea, vomiting, diarrhea), fatigue, and headache.[1][2] Some inhibitors have also been associated with dose-limiting toxicities such as cerebral edema and proteinuria.[3] It is important to note that many FAK inhibitors have been found to have manageable toxicity profiles in preclinical studies.[1]
Q2: Are there specific organ systems that are more susceptible to FAK inhibitor toxicity?
A2: While FAK is ubiquitously expressed, certain organ systems may be more sensitive to its inhibition. Cardiovascular toxicity is a known concern with kinase inhibitors in general, and can manifest as left ventricular dysfunction, heart failure, and hypertension.[4][5][6] Preclinical studies on some FAK inhibitors have not shown significant cardiotoxicity at therapeutic doses. However, careful monitoring is always recommended.[7] The gastrointestinal tract is another common target for toxicity.[1]
Q3: What is the maximum tolerated dose (MTD) for commonly used FAK inhibitors in preclinical models?
A3: The MTD can vary significantly depending on the specific FAK inhibitor, the animal model, and the route of administration. For the FAK inhibitor Y15 in CD-1 mice, the MTD for intraperitoneal (IP) administration over 28 days was 30 mg/kg, while the MTD for a single oral (PO) dose was 200 mg/kg, and 100 mg/kg for a 7-day oral study.[3] For other inhibitors like Defactinib (VS-6063) and GSK2256098, MTDs have been established in the context of clinical trials, and preclinical MTDs may vary.[3][8] It is crucial to perform dose-range finding studies for each new inhibitor and experimental setup.
Q4: Can FAK inhibitors be combined with other therapies, and how does this affect the toxicity profile?
A4: Yes, FAK inhibitors are often evaluated in combination with other therapies, such as chemotherapy, to enhance anti-tumor efficacy.[9] Preclinical data suggests that combining FAK inhibitors with agents like paclitaxel can be effective.[10] However, combination therapies can potentially lead to overlapping or enhanced toxicities. Therefore, careful dose adjustments and monitoring for adverse effects are essential when using FAK inhibitors in combination regimens.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your preclinical experiments with FAK inhibitors.
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation: The administered dose may be too high, or the formulation may have poor solubility or stability, leading to acute toxicity. | 1. Verify Calculations: Double-check all dose calculations. 2. Formulation Check: Ensure the inhibitor is fully dissolved and the vehicle is appropriate and well-tolerated. Consider performing a small pilot study to test the vehicle alone. 3. Dose-Range Finding Study: If not already done, perform a dose-range finding study to determine the MTD in your specific animal model and strain.[11] |
| Off-Target Effects: The FAK inhibitor may be affecting other kinases or cellular pathways, leading to unforeseen toxicity. | 1. Review Inhibitor Specificity: Consult the manufacturer's data sheet and literature for information on the inhibitor's selectivity profile. 2. Reduce Dose: Lower the dose to see if the toxicity is dose-dependent. 3. Monitor for Specific Toxicities: Based on the inhibitor's profile, monitor for signs of specific organ toxicity (e.g., cardiotoxicity, hepatotoxicity). |
| Animal Model Susceptibility: The chosen animal strain or species may be particularly sensitive to the FAK inhibitor. | 1. Literature Review: Check for published studies that have used the same inhibitor in your animal model. 2. Consider a Different Model: If the sensitivity is too high, you may need to consider using a different animal strain or species. |
| Underlying Health Issues in Animals: Pre-existing health conditions in the animals can exacerbate the toxic effects of the inhibitor. | 1. Health Screening: Ensure all animals are healthy and free of disease before starting the experiment. 2. Necropsy: Perform a thorough necropsy on deceased animals to identify any underlying pathology. |
Issue 2: Significant Weight Loss in Treated Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity: FAK inhibitors can cause nausea, vomiting, and diarrhea, leading to decreased food and water intake and subsequent weight loss.[1] | 1. Monitor Food and Water Consumption: Quantify daily intake to confirm reduced consumption. 2. Provide Supportive Care: Offer palatable, high-calorie food supplements and ensure easy access to water. Subcutaneous fluids may be necessary for dehydration.[12] 3. Dose Modification: Reduce the dose or consider intermittent dosing schedules. |
| Metabolic Effects: Some kinase inhibitors can affect metabolism and lead to weight loss even with normal food intake.[13][14][15] | 1. Monitor Blood Glucose: Check for hypoglycemia or hyperglycemia. 2. Assess Body Composition: If possible, measure changes in fat and lean mass to understand the nature of the weight loss.[16] |
| Systemic Toxicity: General malaise and organ toxicity can lead to reduced appetite and weight loss. | 1. Clinical Observations: Carefully monitor animals for other signs of toxicity, such as lethargy, ruffled fur, and abnormal posture. 2. Blood Work: Collect blood for hematology and clinical chemistry analysis to assess organ function. |
Issue 3: Abnormal Hematology or Clinical Chemistry Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity: Elevated liver enzymes (ALT, AST) can indicate liver damage.[17][18][19][20] | 1. Confirm Liver Origin: Measure GGT to confirm that elevated ALP is of hepatic origin.[19] 2. Histopathology: Perform histopathological analysis of liver tissue to assess for cellular damage. 3. Dose Reduction: Lower the dose of the FAK inhibitor. |
| Nephrotoxicity: Increased BUN and creatinine may suggest kidney damage. | 1. Urinalysis: Perform a urinalysis to check for proteinuria and other abnormalities. 2. Histopathology: Examine kidney tissue for signs of damage. 3. Ensure Hydration: Provide adequate fluid support to the animals. |
| Myelosuppression: Decreased white blood cell, red blood cell, or platelet counts can occur. | 1. Complete Blood Count (CBC): Perform regular CBCs to monitor blood cell populations. 2. Dose Modification: Consider reducing the dose or implementing drug holidays to allow for bone marrow recovery. |
Quantitative Toxicity Data
The following tables summarize quantitative toxicity data for select FAK inhibitors in preclinical models. Data for many FAK inhibitors is limited in the public domain.
Table 1: Maximum Tolerated Dose (MTD) of FAK Inhibitors
| Inhibitor | Animal Model | Route of Administration | Dosing Schedule | MTD | Reference |
| Y15 | CD-1 Mice | Intraperitoneal (IP) | Daily, 5 days/week for 28 days | 30 mg/kg | [3] |
| Y15 | CD-1 Mice | Oral (PO) | Single dose | 200 mg/kg | [3] |
| Y15 | CD-1 Mice | Oral (PO) | Daily for 7 days | 100 mg/kg | [3] |
| Defactinib (VS-6063) | - | - | - | Data not readily available in preclinical studies | - |
| GSK2256098 | - | - | - | Data not readily available in preclinical studies | - |
| TAE226 | 4T1 Murine Breast Tumor Model | Oral (PO) | - | Showed superior safety margin to doxorubicin | [21] |
| PF-573228 | - | - | - | Data not readily available in preclinical studies | - |
Table 2: Hematological and Clinical Chemistry Findings for Y15 in CD-1 Mice
No statistically significant differences were observed at the MTD of 30 mg/kg IP (28 days) and 100 mg/kg PO (7 days) compared to control animals.[3]
| Parameter | Finding |
| Hematology | No significant changes |
| Clinical Chemistry | |
| Liver Function | No significant changes in Alkaline Phosphatase, Gamma Glutamyltransferase, Aspartate Aminotransferase, Alanine Aminotransferase, Total Bilirubin, Albumin, Total Protein, Globulin |
| Kidney Function | No significant changes in Blood Urea Nitrogen |
| Pancreatic Function | No significant changes in Amylase |
| Metabolic | No significant changes in Glucose, Cholesterol |
| Muscle | No significant changes in Creatine Kinase |
| Electrolytes/Minerals | No significant changes in Phosphorus, Calcium |
Experimental Protocols
General Protocol for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a general framework. Specific details should be optimized for each study.
-
Animal Selection and Acclimation:
-
Use a single sex, typically female rodents, as they are often more sensitive.[22]
-
Animals should be young adults and of a specific pathogen-free health status.
-
Acclimate animals to the laboratory conditions for at least 5 days prior to the experiment.
-
-
Housing and Feeding:
-
House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide standard laboratory diet and water ad libitum, except for the fasting period before dosing.
-
-
Dose Preparation and Administration:
-
Prepare the FAK inhibitor in a suitable vehicle. If not water-soluble, use a vehicle for which toxicological data is available.
-
Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing. Water should still be available.[22]
-
Administer the dose in a single gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[23]
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[24]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight just prior to dosing and at least weekly thereafter.[24]
-
-
Pathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).[24]
-
Collect and preserve organs and tissues for histopathological examination, particularly those showing gross lesions.[25][26][27][28]
-
Key Experiments for Toxicity Evaluation
-
Dose-Range Finding Studies: To determine the MTD.
-
Repeated-Dose Toxicity Studies: To assess the effects of long-term exposure.
-
Clinical Observations: Daily monitoring for signs of ill health.
-
Body Weight and Food/Water Consumption: To monitor general health and appetite.
-
Hematology: To evaluate effects on blood cells.
-
Clinical Chemistry: To assess organ function (liver, kidney, etc.).
-
Necropsy and Histopathology: To examine tissues for microscopic changes.[25][26][27][28]
Visualizations
Caption: Simplified FAK signaling pathway illustrating key downstream effectors involved in cell survival, migration, and angiogenesis.
Caption: General workflow for a preclinical toxicity study of a FAK inhibitor.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Loss of Tbk1 kinase activity protects mice from diet-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 18. researchgate.net [researchgate.net]
- 19. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Challenge of Interpreting Alanine Aminotransferase Elevations in Clinical Trials of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. waxitinc.com [waxitinc.com]
- 26. waxitinc.com [waxitinc.com]
- 27. Guidelines for reporting histopathology studies | Journal of Clinical Pathology [jcp.bmj.com]
- 28. stagebio.com [stagebio.com]
Technical Support Center: Interpreting Unexpected Results in FAK Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Focal Adhesion Kinase (FAK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My FAK inhibitor shows a weaker-than-expected effect on cell viability in my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a reduced effect on cell viability:
-
Intrinsic Resistance: The cancer cell line may have intrinsic resistance mechanisms. This can include the activation of compensatory signaling pathways that bypass the need for FAK signaling. For example, activation of STAT3 signaling has been linked to resistance against FAK inhibitors.[1]
-
Receptor Tyrosine Kinase (RTK) Activation: Some cancer cells can bypass FAK kinase inhibition through the activation of RTKs like EGFR or HER2. These RTKs can directly phosphorylate FAK at its critical tyrosine 397 (Y397) residue, thereby rescuing its activity even in the presence of a kinase inhibitor.[2][3]
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment duration might be too short to induce a significant effect. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions.
-
Cell Seeding Density: The density at which cells are seeded can influence their response to drug treatment. High cell density can sometimes lead to reduced drug efficacy.[4]
Q2: I am observing off-target effects with my FAK inhibitor. How can I confirm this and what are the common off-target kinases?
A2: FAK inhibitors, especially those targeting the ATP-binding pocket, can have off-target effects due to the structural similarities among kinase domains.[5][6]
-
Confirmation of Off-Target Effects: To confirm off-target effects, you can:
-
Use a structurally different FAK inhibitor and see if the phenotype is reproduced.
-
Employ genetic approaches like siRNA or shRNA to specifically knock down FAK and compare the results with inhibitor treatment.
-
Perform kinome profiling to identify other kinases inhibited by your compound.
-
-
Common Off-Target Kinases: Some FAK inhibitors have been shown to affect other kinases such as BTK, ALK, CDK2, and RET.[6] The related kinase PYK2 is also a common off-target due to its high homology with FAK.[5][7]
Q3: My Western blot results for phospho-FAK (Y397) are inconsistent after inhibitor treatment. What could be wrong?
A3: Inconsistent Western blot results can be frustrating. Here are some common culprits and solutions:[8][9][10][11][12]
-
Antibody Issues:
-
Poor Specificity: The antibody may not be specific to the phosphorylated form of FAK. Always use well-validated antibodies.
-
Improper Dilution: The antibody concentration may be too high or too low. Titrate your antibody to find the optimal dilution.[8]
-
-
Technical Errors:
-
Inefficient Protein Transfer: Ensure complete and even transfer of proteins from the gel to the membrane. You can check transfer efficiency with Ponceau S staining.[8]
-
Inadequate Blocking: Insufficient blocking can lead to high background and non-specific bands.
-
Improper Washing: Insufficient washing can also result in high background.
-
-
Sample Handling:
-
Improper Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Troubleshooting Guides
Guide 1: Unexpected Increase in Cell Proliferation or Survival
| Observation | Possible Cause | Suggested Action |
| Increased cell proliferation at low inhibitor concentrations. | Paradoxical Activation: Some kinase inhibitors can cause a paradoxical increase in signaling at low doses. This can be due to the disruption of negative feedback loops. | Perform a detailed dose-response curve to identify the optimal inhibitory concentration. |
| No change or increase in survival signals (e.g., p-Akt). | Activation of Alternative Survival Pathways: Inhibition of FAK can lead to the compensatory activation of other pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[13][14][15] | Profile the activation status of key survival kinases (e.g., Akt, ERK, STAT3) using Western blotting. Consider combination therapies targeting these alternative pathways.[16] |
| Increased proliferation in unspread or low-adhesion conditions. | Dual Role of FAK: Inactive FAK in low-adhesion contexts can act as a growth inhibitor. Loss of this inactive FAK function (either by inhibition or knockdown) can paradoxically promote proliferation.[17] | Analyze cell proliferation in both high and low adhesion conditions to fully characterize the inhibitor's effect. |
Guide 2: Discrepancy Between In Vitro and In Vivo Results
| Observation | Possible Cause | Suggested Action |
| Potent in vitro activity but poor in vivo efficacy. | Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The inhibitor may have poor bioavailability, rapid metabolism, or may not reach a sufficient concentration in the tumor tissue. | Conduct PK/PD studies to assess drug exposure in plasma and tumor tissue. |
| Tumor Microenvironment (TME) Influence: The TME can provide pro-survival signals that confer resistance to FAK inhibition. For example, stromal cells can secrete growth factors that activate alternative survival pathways in cancer cells.[1] | Co-culture cancer cells with stromal cells (e.g., fibroblasts) to model the TME in vitro. | |
| Development of Resistance: Tumors can develop acquired resistance over time through mechanisms like STAT3 activation.[1] | Analyze resistant tumors for molecular changes, such as the activation of bypass signaling pathways. |
Data Presentation
Table 1: IC50 Values of Common FAK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| TAE226 | U87 MG (Glioblastoma) | 5.5 | [18] |
| PF-573228 | PC3 (Prostate) | 4 | [18] |
| PF-562271 | Multiple | (Varies) | [19] |
| Y15 | SW620 (Colon) | ~2000 | [20] |
| IN10018 (Ifebemtinib) | Multiple | (Varies) | [18] |
| Defactinib (VS-6063) | Multiple | (Varies) | [21] |
| PND-1186 | Ovarian Cancer Models | ~100 | [21] |
Note: IC50 values can vary depending on the cell line and the assay conditions used.
Table 2: Example Data from a Cell Viability (MTT) Assay
The following table shows hypothetical results of an MTT assay on SW620 colon cancer cells treated with the FAK inhibitor Y15 for 48 hours.
| Y15 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 2 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.38 ± 0.03 | 30.4 |
This data is illustrative and based on trends observed in published studies.[20]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-FAK (Y397)
-
Cell Lysis:
-
Treat cells with the FAK inhibitor at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the FAK inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the IC50 value of the inhibitor.
-
Visualizations
Caption: Simplified FAK signaling pathway.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Common Western blotting mistakes that can lead to inaccurate results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 14. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 17. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 19. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FAK and HAS Inhibition Synergistically Decrease Colon Cancer Cell Viability and Affect Expression of Critical Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
FAK inhibitor stability and storage conditions
Welcome to the Focal Adhesion Kinase (FAK) Inhibitor Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of FAK inhibitors in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data on inhibitor stability and storage.
Frequently Asked Questions (FAQs)
Q1: How should I store my FAK inhibitor powder?
A: Most FAK inhibitors in solid (powder) form are stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the vial tightly sealed at -20°C. For some specific inhibitors, storage at 4°C is also acceptable for shorter periods. Always refer to the manufacturer's datasheet for the most accurate information for your specific inhibitor.
Q2: How should I prepare and store FAK inhibitor stock solutions?
A: The most common solvent for dissolving FAK inhibitors is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect the stability of the compound. To prepare a stock solution, dissolve the inhibitor in DMSO to a desired concentration (e.g., 10 mM). It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Stock solutions in DMSO are typically stable for several months when stored at -20°C or -80°C.[3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3][5]
Q3: My FAK inhibitor precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm your media: Before adding the inhibitor stock, warm your cell culture media to 37°C.
-
Increase the final volume: Diluting the inhibitor into a larger volume of media can help to keep it in solution.
-
Step-wise dilution: Instead of a single large dilution, try a series of smaller, sequential dilutions.
-
Vortexing/mixing: Ensure thorough mixing immediately after adding the inhibitor to the media.
-
Consider a co-solvent: For in vivo experiments, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol may be used. However, their compatibility with your specific cell line and experiment should be carefully evaluated.
Q4: I am not seeing the expected inhibitory effect in my experiment. Could my FAK inhibitor have lost its activity?
A: Loss of inhibitor activity can occur due to several factors:
-
Improper storage: Exposure to light, moisture, or incorrect temperatures can degrade the compound over time.
-
Repeated freeze-thaw cycles: This can lead to the degradation of the inhibitor in your stock solution. Always aliquot your stock solutions.
-
Age of the stock solution: Even when stored correctly, very old stock solutions may lose potency. It is advisable to use freshly prepared stock solutions or solutions that have been stored for no longer than the recommended period (typically 1-6 months at -20°C or -80°C).[3][5]
-
Cellular mechanisms of resistance: In long-term experiments, cells can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the target kinase or upregulation of bypass signaling pathways.
Q5: Can I store my FAK inhibitor diluted in aqueous solutions like PBS or cell culture media?
A: It is generally not recommended to store FAK inhibitors in aqueous solutions for extended periods. Most datasheets advise that aqueous solutions should be prepared fresh on the day of use and any unused solution should be discarded.[1] FAK inhibitors are prone to hydrolysis and degradation in aqueous environments.
FAK Inhibitor Stability and Storage Conditions
The stability of FAK inhibitors can vary depending on the specific compound, the solvent used, and the storage temperature. The following table summarizes the general storage recommendations for some common FAK inhibitors. Always consult the manufacturer's datasheet for your specific product for the most accurate and up-to-date information.
| FAK Inhibitor | Form | Recommended Storage Temperature | Approximate Stability | Recommended Solvent for Stock Solution |
| Defactinib (VS-6063) | Solid | -20°C | > 2 years | DMSO |
| Solution | -80°C | 6 months | ||
| -20°C | 1 month | |||
| GSK2256098 | Solid | -20°C | > 2 years | DMSO |
| Solution | -80°C | 2 years | ||
| -20°C | 1 year | |||
| FAK Inhibitor 14 (Y15) | Solid | -20°C | ≥ 4 years | DMSO, Water |
| Solution | -20°C (in DMSO) | Not specified | ||
| Aqueous | Not recommended for > 1 day | |||
| PF-573228 | Solid | -20°C | ≥ 2 years | DMSO |
| Solution | -80°C | 6 months | ||
| -20°C | 1 month | |||
| PF-562271 | Solid | -20°C | ≥ 2 years | DMSO |
| Solution | -80°C | 6 months | ||
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of FAK Inhibitor Stock Solution
-
Warm the inhibitor vial: Allow the vial containing the solid FAK inhibitor to come to room temperature before opening to prevent condensation of moisture.
-
Add solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the inhibitor: Gently vortex the vial and/or sonicate in a water bath until the solid is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store appropriately: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blot for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (p-FAK) at tyrosine 397 (Y397), a key marker of FAK activation.
-
Cell Lysis:
-
Treat cells with the FAK inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total FAK to normalize for protein loading.
-
Protocol 3: MTS Assay for Cell Viability
This colorimetric assay measures cell viability based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FAK inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTS reagent only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of the inhibitor.
-
Visualizations
Caption: Simplified FAK signaling pathway upon integrin engagement with the extracellular matrix.
Caption: Troubleshooting workflow for FAK inhibitor precipitation.
Caption: Key steps in the Western blot experimental workflow.
References
- 1. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Impact of FAK Inhibitors on Platelet Function
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the effects of Focal Adhesion Kinase (FAK) inhibitors on platelet function.
Frequently Asked Questions (FAQs)
Q1: What is the primary, established role of FAK in platelet function?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase primarily involved in "outside-in" signaling downstream of integrin αIIbβ3.[1][2] Its main role is in mediating platelet adhesion and spreading on surfaces like fibrinogen and collagen.[3][4] Upon platelet adhesion, FAK is rapidly phosphorylated, which is crucial for the cytoskeletal changes required for spreading.[1][4]
Q2: My FAK inhibitor is strongly inhibiting agonist-induced platelet aggregation. Is this an on-target effect?
A2: It is most likely an off-target effect. Studies using FAK-deficient platelets have shown that aggregation in response to agonists like thrombin, ADP, or collagen is not significantly impaired.[1][2] However, several small molecule FAK inhibitors (e.g., PF-573,228 and PF-271) do inhibit aggregation, and this effect persists even in platelets that lack FAK, confirming the action is off-target.[1] Therefore, attributing inhibition of aggregation solely to FAK is a common misinterpretation.[2][5]
Q3: I am not observing any significant effect on platelet function with my FAK inhibitor. What are the possible reasons?
A3: There are several potential reasons for a lack of an observable phenotype:
-
Compensatory Mechanisms: The FAK homologue, Proline-rich Tyrosine Kinase 2 (Pyk2), is also expressed in platelets.[6] In FAK-deficient platelets, Pyk2 expression and phosphorylation can be upregulated, potentially compensating for the absence of FAK activity and masking a phenotype.[1][4]
-
Inhibitor Specificity and Concentration: Ensure the inhibitor is active and used at a concentration sufficient to inhibit FAK phosphorylation (typically 0.3–3 µM for inhibitors like PF-573,228).[3] Confirm target engagement via Western blot for phospho-FAK.
-
Assay Selection: FAK's primary role is in spreading.[7] If you are only measuring aggregation, you may not see a significant on-target effect.[2]
Q4: Why do my results with a FAK inhibitor differ from the phenotype of FAK-deficient (Fak-/-) platelets?
A4: This discrepancy is central to understanding FAK pharmacology in platelets. FAK-deficient platelets exhibit attenuated spreading but near-normal aggregation.[1][4] If your inhibitor affects aggregation, it's likely due to off-target kinase inhibition, a common issue as the ATP-binding domains of many kinases are structurally similar.[1] For example, PF-573,228 was found to impair intracellular calcium release and dense granule secretion, effects not prominently described in FAK-null platelets, suggesting actions beyond FAK inhibition.[3][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Strong inhibition of agonist-induced platelet aggregation. | Off-Target Effects: The inhibitor is likely affecting other kinases crucial for aggregation signaling.[1][2] | 1. Validate the finding: Test the inhibitor on FAK-deficient platelets if possible. Inhibition in the absence of FAK confirms off-target effects.[1] 2. Re-evaluate conclusions: Acknowledge the potential for off-target activity in your interpretation. Do not attribute aggregation defects solely to FAK inhibition. 3. Profile the inhibitor: Test its effect on other known platelet kinases. |
| No inhibition of platelet spreading on fibrinogen or collagen. | Inactive Inhibitor: The compound may have degraded. Insufficient Concentration: The concentration may be too low to achieve target inhibition.[3] Pyk2 Compensation: Pyk2 activity may be compensating for FAK inhibition.[1] | 1. Confirm Inhibitor Activity: Perform a Western blot to verify that the inhibitor blocks agonist-induced FAK phosphorylation (e.g., at Tyr397).[3] 2. Perform Dose-Response: Test a range of inhibitor concentrations to ensure an effective dose is used. 3. Assess Pyk2 Activity: If possible, measure Pyk2 phosphorylation to check for compensatory activation.[4] |
| Unexpected inhibition of calcium mobilization or dense granule secretion. | Off-Target Effects or Undocumented FAK Role: Some inhibitors, like PF-573,228, have been shown to cause these effects, which may not be directly related to FAK's canonical role in spreading.[3][7] | 1. Document the finding: This may be a novel, inhibitor-specific effect. 2. Correlate with other functions: Determine if the reduced calcium signal is responsible for observed defects in aggregation or secretion. For example, the aggregation defect caused by PF-573,228 can be partially rescued by adding exogenous ADP.[3][7] |
| High variability between experimental repeats. | Artifactual Platelet Activation: Platelets are highly sensitive and can be activated during blood collection or handling.[8] Inconsistent Reagent Preparation: Agonist or inhibitor concentrations may vary. | 1. Standardize Blood Collection: Use a consistent, clean venipuncture technique and appropriate anticoagulant (e.g., acid-citrate-dextrose).[9] 2. Handle Platelets Gently: Avoid vigorous vortexing or shaking. Maintain consistent temperatures. 3. Prepare Fresh Reagents: Prepare agonist and inhibitor solutions fresh from stock for each experiment. Always include a vehicle control (e.g., DMSO).[10] |
Quantitative Data Summary
The table below summarizes the effects of common FAK inhibitors on platelet function based on published literature.
| Inhibitor | Target(s) | Effective Concentration | Effect on Aggregation | Effect on Spreading | Other Notable Effects | Reference(s) |
| PF-573,228 (PF-228) | FAK Family Kinases | 0.3 - 3 µM (IC₅₀ ≈ 0.1 µM) | Inhibits (Likely off-target) | Inhibits (On-target) | Inhibits intracellular Ca²⁺ release and dense granule secretion. | [1][3][7] |
| PF-573,271 (PF-271) | FAK | Not specified | Inhibits (Likely off-target) | Not specified | Significantly inhibited platelet aggregation in both wild-type and FAK-deficient platelets. | [1] |
| GSK2256098 | FAK | Not specified for platelets | Not specified | Not specified | Used in cancer models; shown to reduce platelet infiltration into tumors. | [11] |
| Y15 | FAK (non-ATP competitive) | IC₅₀ ≈ 1 µM | Not specified | Not specified | Inhibits FAK autophosphorylation at Tyr397. | [12] |
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol is adapted from standard LTA methods.[13][14]
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain PRP. Keep the remaining blood to prepare Platelet-Poor Plasma (PPP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the cells. The supernatant is the PPP.
-
Assay Preparation:
-
Transfer an aliquot of PRP (e.g., 450 µL) to a cuvette with a stir bar.
-
Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
-
Inhibitor Incubation: Add the FAK inhibitor (e.g., 1 µM PF-573,228) or vehicle (DMSO) to the PRP. Incubate for 2-5 minutes at 37°C while stirring.
-
Initiate Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The output is an aggregation curve. Analyze the maximum percentage of aggregation.
Protocol 2: Platelet Spreading Assay on Fibrinogen
This protocol is based on methodologies described for analyzing FAK's role in spreading.[3][15]
-
Coverslip Preparation: Coat glass coverslips with fibrinogen (50-100 µg/mL) for 1 hour at room temperature. Block with Bovine Serum Albumin (BSA) (5 mg/mL) for another hour to prevent non-specific binding.
-
Platelet Preparation: Use washed platelets or PRP as per your experimental design.
-
Inhibitor Incubation: Pre-treat platelets in suspension with the FAK inhibitor or vehicle for 5-10 minutes at 37°C.
-
Plating and Spreading: Add the treated platelets to the fibrinogen-coated coverslips and allow them to adhere and spread for 30-45 minutes at 37°C.
-
Fixation and Staining:
-
Gently wash the coverslips with PBS to remove non-adherent platelets.
-
Fix the adherent platelets with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the platelets (e.g., with 0.1% Triton X-100) and stain for F-actin using phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image using fluorescence microscopy.
-
Quantify spreading by measuring the surface area of individual platelets or by classifying them into morphological stages (e.g., unspread, filopodial, lamellipodial).[3]
-
Visualizations: Pathways and Workflows
Caption: FAK activation is downstream of integrin αIIbβ3 engagement.
Caption: A generalized workflow for testing FAK inhibitors.
Caption: A decision tree for interpreting common unexpected results.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Characterization of a novel focal adhesion kinase inhibitor in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of focal adhesion kinase (FAK) in megakaryopoiesis and platelet function: studies using a megakaryocyte lineage–specific FAK knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinases in Platelet Function and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a novel focal adhesion kinase inhibitor in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of FAK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the synergistic effects of Focal Adhesion Kinase (FAK) inhibitors in combination with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected synergistic effect between our FAK inhibitor and a partner drug in our cancer cell line. What are some potential reasons?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Cell Line Specificity: The synergistic effect of FAK inhibitors is highly context-dependent. The expression levels of FAK and the specific signaling pathways active in your chosen cell line are critical. For example, combinations with MEK inhibitors have shown promise in glioblastoma and uveal melanoma, while synergy with EGFR inhibitors is observed in non-small cell lung cancer (NSCLC) with wild-type EGFR.[1][2][3][4][5][6]
-
Drug Concentrations and Dosing Schedule: The concentrations of both the FAK inhibitor and the partner drug are crucial. A full dose-response matrix experiment is recommended to identify the optimal concentrations for synergy. The timing and sequence of drug administration can also influence the outcome.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For instance, inhibition of the RAS/RAF/MEK pathway can lead to the activation of FAK, suggesting that a combination approach would be more effective.[7][8] Similarly, FAK inhibition can sometimes lead to the compensatory activation of the MAPK pathway in diffuse gastric cancer.[9][10]
-
Experimental Assay: The chosen assay to measure synergy (e.g., cell viability, apoptosis, colony formation) may not fully capture the synergistic interaction. It is advisable to use multiple assays to assess different aspects of cellular response.
Q2: How does FAK inhibition enhance the efficacy of immunotherapy?
A2: FAK inhibitors can modulate the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response.[11] Key mechanisms include:
-
Reducing Fibrosis: FAK is involved in the deposition of extracellular matrix components that create a physical barrier, limiting T-cell infiltration. FAK inhibition can reduce this fibrosis.[11]
-
Increasing T-cell Infiltration: By altering the TME, FAK inhibitors can lead to an increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[11]
-
Decreasing Immunosuppressive Cells: FAK inhibition has been shown to reduce the number of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs) within the tumor, both of which contribute to an immunosuppressive environment.[11][12]
-
Downregulation of PD-L1: In some contexts, FAK inhibition can lead to the downregulation of PD-L1 on tumor cells, further enhancing the anti-tumor immune response when combined with anti-PD-1/PD-L1 therapies.[7]
Q3: What is the rationale for combining FAK inhibitors with MEK inhibitors?
A3: The combination of FAK and MEK inhibitors is a promising strategy, particularly in cancers with RAS or RAF mutations.[7] The rationale is based on overcoming adaptive resistance:
-
Reciprocal Feedback Loop: Inhibition of the MAPK pathway (downstream of RAS/RAF) with MEK inhibitors can lead to a compensatory activation of FAK signaling.[7][8]
-
Dual Blockade: By co-targeting both FAK and MEK, this feedback loop is disrupted, leading to a more potent and sustained inhibition of tumor cell proliferation and survival.[1][4][5][7][8] This combination has shown synergistic effects in preclinical models of glioblastoma, melanoma, and uveal melanoma.[1][3][4][5][8]
Troubleshooting Guides
Problem: Inconsistent results in in-vivo xenograft studies with FAK inhibitor combinations.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Perform a pilot study with varying doses and schedules of the FAK inhibitor and the combination drug to determine the maximum tolerated dose (MTD) and optimal biological dose for synergy. |
| Tumor Microenvironment Differences | Characterize the tumor microenvironment of your xenograft model. The efficacy of FAK inhibitor combinations, particularly with immunotherapy, is highly dependent on the stromal and immune cell composition.[11] |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Analyze drug concentrations in plasma and tumor tissue to ensure adequate exposure. Correlate drug levels with target engagement (e.g., p-FAK levels) in the tumor. |
| Tumor Heterogeneity | Analyze tumor tissue post-treatment to assess for the emergence of resistant clones. Consider using patient-derived xenograft (PDX) models which may better recapitulate human tumor heterogeneity. |
Problem: Difficulty in interpreting synergy data from cell viability assays.
| Potential Cause | Troubleshooting Step |
| Choice of Synergy Model | Different mathematical models (e.g., Bliss independence, Loewe additivity) can yield different conclusions. Use multiple models to analyze your data and consider the biological rationale for each. |
| Assay Endpoint | A single timepoint measurement may not capture the dynamics of the drug interaction. Perform time-course experiments to assess the effect of the combination over time. |
| Cellular State | The confluency of your cells at the time of treatment can impact their response. Standardize your cell seeding density and treatment conditions. |
| Off-target Effects | Ensure that the observed effects are due to on-target inhibition. Validate your findings using a second FAK inhibitor or through genetic approaches like siRNA-mediated FAK knockdown. |
Quantitative Data Summary
Table 1: Synergistic Effects of FAK Inhibitors in Combination with Other Drugs in Preclinical Models
| Cancer Type | FAK Inhibitor | Combination Drug | Effect | Reference |
| Glioblastoma | VS-4718 | Trametinib (MEK inhibitor) | Synergistic inhibition of cell viability and spheroid growth | [1][4][5] |
| Non-Small Cell Lung Cancer (EGFR wild-type) | PF-573,228 / PF-562,271 | Erlotinib (EGFR inhibitor) | More effective reduction in cell viability and tumor growth compared to single agents | [2][6] |
| Uveal Melanoma | Defactinib | Trametinib (MEK inhibitor) / Sotrastaurin (PKC inhibitor) | Highly synergistic reduction in cell viability and induction of apoptosis | [3] |
| Pancreatic Cancer | Defactinib | Pembrolizumab (anti-PD-1) + Gemcitabine | Disease control rate of 58.8% in refractory patients | [13] |
| Diffuse Gastric Cancer | Defactinib / VS-4718 | VS-6766 (RAF/MEK inhibitor) | Significant enhancement of FAK inhibitor efficacy in vitro and in vivo | [9] |
| Ovarian Cancer (platinum-resistant) | FAK inhibitor | Carboplatin + Paclitaxel | Proposed to trigger apoptosis in platinum-resistant tumors | [7] |
| Melanoma (BRAF-mutant) | Defactinib | Avutometinib (RAF/MEK inhibitor) | Synergistic inhibition of melanoma growth and reduction of metastases | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Dose-Response Matrix)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the FAK inhibitor and the partner drug in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Use software such as SynergyFinder to calculate synergy scores based on different models (e.g., Bliss, Loewe).[4]
Protocol 2: Western Blotting for Phospho-FAK
-
Cell Lysis: Treat cells with the FAK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FAK (e.g., Tyr397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Troubleshooting workflow for lack of observed synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 3. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model [frontiersin.org]
- 13. letswinpc.org [letswinpc.org]
Validation & Comparative
A Comparative Analysis of Leading Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in a multitude of solid tumors, correlating with poor prognosis and metastatic disease. Consequently, FAK has emerged as a promising therapeutic target in oncology. This guide provides a comparative overview of the efficacy of three prominent FAK inhibitors: Defactinib (VS-6063), GSK2256098, and PF-562271, supported by experimental data to aid researchers in their selection of the most appropriate inhibitor for their studies.
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The in vitro potency of FAK inhibitors is a key determinant of their efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency. The following table summarizes the reported potency and selectivity of Defactinib, GSK2256098, and PF-562271 against FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| Defactinib (VS-6063) | 0.6 nM (IC50)[1][2] | <0.6 nM (IC50)[2] | Dual FAK/Pyk2 inhibitor | Inhibits 9 other kinases with IC50 < 1 µM[3] |
| GSK2256098 | 0.4 nM (Ki)[4] | - | Selective for FAK | - |
| PF-562271 | 1.5 nM (IC50)[4][5] | ~15 nM (IC50) | ~10-fold | Some CDKs |
FAK Signaling Pathway and Inhibition
FAK is a central node in the signaling pathways initiated by integrin-mediated cell adhesion to the extracellular matrix (ECM). Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of other residues, initiating downstream signaling cascades that regulate cell motility, survival, and proliferation. FAK inhibitors primarily act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FAK inhibitor efficacy. Below are representative protocols for key in vitro assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.
Objective: To determine the IC50 value of a FAK inhibitor.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide like Poly(Glu:Tyr 4:1))[6]
-
ATP
-
Assay buffer (e.g., Kinase Buffer 1)[6]
-
Test compounds (FAK inhibitors)
-
Kinase-Glo® MAX reagent[6]
-
96-well white plates[6]
Procedure:
-
Prepare serial dilutions of the FAK inhibitors in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the FAK enzyme, the FAK substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay like Kinase-Glo® MAX, which correlates with enzyme activity.
-
Plot the percentage of FAK inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for FAK Phosphorylation
This method is used to assess the effect of inhibitors on FAK autophosphorylation in a cellular context.
Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Tyr397.
Materials:
-
Cancer cell line with high FAK expression (e.g., A549, OVCAR8, U87MG)[7][8]
-
Cell culture medium and supplements
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the FAK inhibitor for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
Cell Viability Assay
This assay measures the effect of FAK inhibitors on cell proliferation and survival.
Objective: To evaluate the anti-proliferative effects of FAK inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Transwell Migration Assay
This assay is used to assess the impact of FAK inhibitors on cancer cell migration.
Objective: To determine the effect of FAK inhibitors on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
FAK inhibitor
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat the cells with the FAK inhibitor or vehicle control for a specified time.
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a duration that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells between inhibitor-treated and control groups.
Caption: A typical experimental workflow for evaluating the efficacy of FAK inhibitors.
Concluding Remarks
The selection of a FAK inhibitor for research purposes depends on the specific experimental context. Defactinib, as a dual FAK/Pyk2 inhibitor, may be advantageous in systems where both kinases play a role.[2] GSK2256098 offers high selectivity for FAK, which is ideal for studies aiming to dissect the specific functions of FAK. PF-562271 provides a potent, well-characterized option with a preference for FAK over Pyk2. While preclinical studies have demonstrated the anti-tumor activity of these inhibitors, their clinical efficacy as monotherapies has been modest.[9][10] Current clinical trials are largely focused on evaluating FAK inhibitors in combination with other therapeutic agents, such as chemotherapy, targeted therapy, or immunotherapy, to enhance their anti-cancer effects.[3][11]
Caption: Logical framework for the comparative evaluation of FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Defactinib (VS-6063) in the Clinical Landscape: A Comparative Guide to FAK Inhibitors
Defactinib (VS-6063) is an investigational, orally available, small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and angiogenesis.[1][2] This guide provides a comparative overview of Defactinib versus other FAK inhibitors that have been evaluated in clinical trials, with a focus on their performance, safety profiles, and the experimental designs of key studies. The information is intended for researchers, scientists, and drug development professionals.
Focal Adhesion Kinase is a key mediator of signal transduction downstream of integrins and growth factor receptors. Its inhibition is a promising strategy to overcome resistance to standard cancer therapies.[3] Several FAK inhibitors have entered clinical development, with Defactinib being one of the most extensively studied. This guide will focus on comparing Defactinib with GSK2256098, IN10018 (Ifebemtinib), and CEP-37440.
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signaling from the extracellular matrix and growth factors to downstream pathways that regulate key cellular processes implicated in cancer.
Caption: Simplified FAK signaling cascade.
Comparative Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of Defactinib and other FAK inhibitors.
Table 1: Efficacy of FAK Inhibitors in Clinical Trials
| Inhibitor (Combination) | Cancer Type | Trial Phase | N | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| Defactinib + Avutometinib | Low-Grade Serous Ovarian Cancer | Phase 1 (FRAME) | 26 | Avutometinib 3.2 mg twice weekly + Defactinib 200 mg twice daily (3 weeks on/1 week off) | 42.3% | 20.1 months | - |
| Defactinib + Paclitaxel | Advanced Ovarian Cancer | Phase 1/1b | 6 | Defactinib 400 mg twice daily + Paclitaxel 80 mg/m² weekly | 1 confirmed Complete Response | - | 33% (CA-125 normalization) |
| Defactinib (monotherapy) | NF2-altered Tumors (NCI-MATCH) | Phase 2 | 31 | Defactinib 400 mg twice daily | 3% (1 Partial Response) | 1.9 months | 42% |
| GSK2256098 + Trametinib | Advanced Pancreatic Ductal Adenocarcinoma | Phase 2 | 11 (evaluable) | GSK2256098 250 mg twice daily + Trametinib 0.5 mg once daily | 0% | 1.6 months | 9% (1 Stable Disease) |
| GSK2256098 (monotherapy) | Recurrent Glioblastoma | Phase 1 | 13 | 500-1000 mg twice daily | 0% | - | 23% (3 Stable Disease) |
| IN10018 + Garsorasib | KRAS G12C mutant NSCLC (1st line) | Phase 1b/2 | 33 | IN10018 100mg once daily + Garsorasib 600mg twice daily | 90.3% | 22.3 months | 96.8% |
| IN10018 + Garsorasib | KRAS G12C mutant Colorectal Cancer | Phase 1b/2 | 18 | IN10018 100mg once daily + Garsorasib 600mg twice daily | 44.4% | 7.7 months | 100% |
| IN10018 + Pegylated Liposomal Doxorubicin (PLD) | Platinum-Resistant Ovarian Cancer | Phase 1b | 42 | IN10018 100 mg once daily + PLD 40 mg/m² every 4 weeks | - | - | - |
Note: Data is compiled from multiple sources and trial designs may vary. Direct comparison should be made with caution.[4][5][6][7][8][9][10][11][12]
Table 2: Safety Profile of FAK Inhibitors in Clinical Trials
| Inhibitor | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs |
| Defactinib | Nausea, fatigue, hyperbilirubinemia, diarrhea, vomiting.[10][13] | Hyperbilirubinemia (reversible), fatigue, nausea.[9][10][13] |
| GSK2256098 | Nausea, diarrhea, vomiting, decreased appetite, fatigue.[14][15] | Asthenia, fatigue, proteinuria, cerebral edema (in glioblastoma patients).[8][15] |
| IN10018 | Proteinuria, decreased appetite, fatigue, nausea, diarrhea, vomiting.[12] | Diarrhea, enteritis, peripheral edema, proteinuria.[16] |
Note: CEP-37440 has completed a Phase 1 trial, but detailed clinical data on its efficacy and safety are not publicly available.[17]
Experimental Protocols
Below are generalized experimental workflows for the clinical evaluation of FAK inhibitors, based on the methodologies reported in the cited trials.
Generalized Phase 1 Dose-Escalation Trial Workflow
This diagram outlines a typical 3+3 dose-escalation design used in Phase 1 trials to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
Caption: A typical 3+3 dose-escalation design.
Generalized Phase 2 Efficacy Trial Workflow
This diagram illustrates a common workflow for a Phase 2 clinical trial designed to assess the efficacy and safety of a FAK inhibitor in a specific patient population.
Caption: A standard Phase 2 trial workflow.
Conclusion
Defactinib has demonstrated clinical activity, particularly in combination with other targeted agents, in various solid tumors such as ovarian and non-small cell lung cancer.[1][9][11][18][19][20][21][22] Other FAK inhibitors like GSK2256098 have shown more modest activity as monotherapy or in the combinations studied to date.[4][8][14][15][23][24][25][26][27] IN10018 (Ifebemtinib) has shown particularly promising efficacy in combination with a KRAS G12C inhibitor in NSCLC and colorectal cancer.[2][5][6][7][12][16][28][29][30][31][32][33] The safety profiles of these FAK inhibitors are generally manageable, with common toxicities including gastrointestinal issues and fatigue. The lack of available clinical data for CEP-37440 limits a direct comparison. The ongoing and future clinical trials will be crucial in further defining the therapeutic role of Defactinib and other FAK inhibitors in the oncology landscape.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. InxMed Reports Breakthrough Results for Ifebemtinib-Garsorasib Combination in KRAS G12C-Mutant Cancers at ASCO 2025 [trial.medpath.com]
- 8. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 15. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Facebook [cancer.gov]
- 19. Clinical trial in progress: Phase II trial of defactinib (VS-6063) combined with VS-6766 (CH5126766) in patients with metastatic uveal melanoma. - ASCO [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. mskcc.org [mskcc.org]
- 22. Phase I Trial of Defactinib and VS-6766. [clin.larvol.com]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. researchgate.net [researchgate.net]
- 25. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resource.aminer.org [resource.aminer.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. a Study to Evaluate the Safety and Efficacy of D-1553 Combined With IN10018 in KRAS G12C Mutant Solid Tumors [clin.larvol.com]
- 30. InxMed Reports Positive Phase Ib/II Results for Ifebemtinib in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
- 31. Safety and efficacy of ifebemtinib (IN10018) combined with garsorasib (D-1553) in KRAS G12C mutant solid tumors from a phase Ib/II study: Results from single-arm of non-small-cell lung cancer (NSCLC) and randomized part of colorectal cancer (CRC). - ASCO [asco.org]
- 32. IN10018 in Combination With Standard Chemotherapy in High-grade Serous Epithelial Ovarian Cancer | MedPath [trial.medpath.com]
- 33. targetedonc.com [targetedonc.com]
Validating FAK Inhibitor Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a Focal Adhesion Kinase (FAK) inhibitor reaches and effectively engages its target in a living system is a critical step in preclinical and clinical development. This guide provides a comparative overview of common methodologies for validating FAK inhibitor target engagement in vivo, complete with experimental data and detailed protocols.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][4][5] Several small molecule FAK inhibitors and, more recently, FAK-targeting PROTACs (Proteolysis Targeting Chimeras) have been developed.[1][2][6] Validating the in vivo target engagement of these molecules is essential to correlate their pharmacokinetic profiles with their pharmacodynamic effects and ultimately, their therapeutic efficacy.
This guide will compare the most common methods for assessing FAK inhibitor target engagement in vivo, focusing on direct measurement of FAK phosphorylation and analysis of downstream signaling pathways.
Key Methods for In Vivo Target Validation
The primary methods to confirm FAK inhibitor target engagement in vivo involve the collection of tumor or tissue samples from animal models treated with the inhibitor and subsequent biochemical analysis.
Western Blotting for Phospho-FAK
Western blotting is a widely used technique to assess the phosphorylation status of FAK at specific tyrosine residues. The autophosphorylation site, Tyrosine 397 (pY397), is a key indicator of FAK activation.[7][8] Inhibition of FAK's kinase activity is expected to lead to a dose-dependent decrease in pFAK levels.
Experimental Workflow:
Figure 1. Experimental workflow for Western blot analysis of FAK phosphorylation.
Comparative Data:
The following table summarizes data from preclinical studies on various FAK inhibitors, demonstrating their ability to reduce FAK phosphorylation in vivo.
| Inhibitor | Animal Model | Dose & Schedule | Tissue | % Inhibition of pFAK (Y397) | Reference |
| VS-4718 | MDA-MB-231 xenograft | 100 mg/kg, bid, 9 days | Tumor | Significant reduction | [9] |
| VS-6063 (Defactinib) | MDA-MB-231 xenograft | 50 mg/kg, bid, 9 days | Tumor | Significant reduction | [9] |
| Y15 | Hepatoblastoma xenograft | N/A | Tumor | Diminished FAK phosphorylation | [7] |
| Fosaprepitant (FOS) | A549 xenograft | 20, 60 mg/kg, i.p., every 2 days for 2 weeks | Tumor | Dose-dependent suppression | [4] |
| BSJ-04-175 | PATU-8988T cells (in vitro) | 100 nM, 4 and 24h | Cells | Effective disruption of FAK activity | [10][11] |
Immunohistochemistry (IHC) for Phospho-FAK
Immunohistochemistry provides spatial information on FAK phosphorylation within the tumor microenvironment, allowing for the assessment of target engagement in different cell types (e.g., tumor cells vs. stromal cells).
Experimental Protocol:
-
Tissue Collection and Fixation: Collect tumor tissues from treated and control animals and fix them in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.
-
Antigen Retrieval: Deparaffinize the sections and perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against phospho-FAK (e.g., pY397).
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images using a light microscope and quantify the staining intensity and distribution.
Analysis of Downstream Signaling Pathways
FAK activation triggers several downstream signaling cascades that are crucial for cancer cell survival and proliferation.[12][13] Assessing the phosphorylation status of key mediators in these pathways can serve as a pharmacodynamic biomarker for FAK inhibitor activity.
FAK Signaling Pathways:
Figure 2. Simplified FAK signaling pathways.
Comparative Analysis of Downstream Markers:
| Inhibitor/Degrader | Method | Downstream Marker | Effect | Reference |
| BSJ-04-175 (Inhibitor) | Western Blot (in vitro) | pAKT | Inhibition observed | [10] |
| BSJ-04-146 (PROTAC) | Western Blot (in vitro) | pAKT | Diminished signaling, superior to inhibitor | [10] |
| Y15 | Western Blot (in vitro) | N/A | Decreased cellular viability and attachment, increased apoptosis | [7] |
| Fosaprepitant (FOS) | Western Blot (in vitro) | AKT, JNK/c-Jun | Inhibition of phosphorylation | [4] |
| PROTAC-FAK | Western Blot (in vitro) | pERK1/2 | Suppression | [14] |
Experimental Protocol for Downstream Marker Analysis (Western Blot):
The protocol is largely the same as for pFAK analysis, with the primary antibodies being specific for the phosphorylated and total forms of the downstream proteins of interest (e.g., anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK).
FAK Degraders (PROTACs) vs. Kinase Inhibitors
A newer class of molecules, PROTACs, induce the degradation of the target protein rather than just inhibiting its kinase activity.[1][6] Comparing a FAK PROTAC to a FAK inhibitor can provide deeper insights into the roles of both the kinase and scaffolding functions of FAK.
Comparison of In Vivo Effects:
| Molecule | Type | Mechanism of Action | Key In Vivo Finding | Reference |
| BSJ-04-175 | Inhibitor | Blocks FAK kinase activity | Disrupts FAK activity | [1][10] |
| BSJ-04-146 | PROTAC | Induces FAK protein degradation | Durable FAK degradation in mice; improved activity on downstream signaling compared to inhibition | [1][6][10] |
Experimental Protocol for Assessing FAK Degradation:
The Western blot protocol is used, but the primary antibody is against total FAK. A decrease in the total FAK protein band, rather than just its phosphorylated form, indicates successful degradation.
Conclusion
Validating FAK inhibitor target engagement in vivo is a multi-faceted process that should ideally employ a combination of the methods described above. While Western blotting for pFAK provides a direct and quantitative measure of kinase inhibition, IHC can offer valuable spatial context. Furthermore, analyzing downstream signaling markers confirms the functional consequences of FAK inhibition. The emergence of FAK degraders offers a powerful tool to dissect the kinase-dependent and -independent functions of FAK, providing a more comprehensive understanding of its role in cancer biology. The choice of method will depend on the specific research question, the available resources, and the stage of drug development.
References
- 1. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PXD039215 - Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 6. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
FAK Inhibitor Efficacy: A Comparative Analysis of Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in cancer progression, playing pivotal roles in cell survival, proliferation, migration, and resistance to therapy.[1][2][3][4] Consequently, FAK inhibitors have been developed as a promising class of anti-cancer agents. This guide provides a comparative analysis of the efficacy of FAK inhibitor monotherapy versus combination therapy, supported by preclinical and clinical data.
FAK Signaling Pathway in Cancer
FAK integrates signals from integrins and growth factor receptors, activating downstream pathways crucial for tumorigenesis.[4][5] Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, initiating a cascade of signaling events through pathways such as PI3K/Akt and MAPK/ERK, which collectively promote cell survival, proliferation, and metastasis.[3][4]
Figure 1: Simplified FAK Signaling Pathway in Cancer.
Efficacy of FAK Inhibitor Monotherapy
Preclinical and early-phase clinical trials have demonstrated that FAK inhibitors as monotherapy can have cytostatic effects, leading to stable disease and extended progression-free survival in some patients.[6] However, objective clinical responses have been modest.[6][7] This limited efficacy is partly attributed to the activation of compensatory signaling pathways that bypass FAK inhibition.
Efficacy of FAK Inhibitor Combination Therapy
To enhance anti-tumor activity and overcome resistance, FAK inhibitors are increasingly being evaluated in combination with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy.[6][7][8] The rationale for this approach is that FAK inhibition can sensitize cancer cells to the effects of other drugs.
Preclinical Data: In Vivo Tumor Growth Inhibition
The following tables summarize preclinical data from xenograft models comparing FAK inhibitor monotherapy to combination therapy.
Table 1: Defactinib (VS-6063) in Combination with Paclitaxel in Ovarian Cancer Xenografts
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Defactinib Monotherapy | Not explicitly quantified, but prevented tumor initiation | |
| Paclitaxel Monotherapy | Did not reduce tumor initiation | |
| Defactinib + Paclitaxel | Prevented tumor initiation |
Table 2: Defactinib (VS-6063) in Combination with Docetaxel in Prostate Cancer Xenografts
| Treatment Group | Outcome | Reference |
| Defactinib Monotherapy | Inhibition of PC3 xenograft growth | [9] |
| Docetaxel Monotherapy | Inhibition of PC3 xenograft growth | [9] |
| Defactinib + Docetaxel | Greater inhibition of PC3 xenograft growth compared to either monotherapy | [9] |
Table 3: Defactinib in Combination with Dasatinib in a Xenograft Model
| Treatment Group | Outcome | Reference |
| Defactinib Monotherapy | Inhibition of tumor growth | [10] |
| Dasatinib Monotherapy | Inhibition of tumor growth | [10] |
| Defactinib + Dasatinib | Markedly inhibited tumor growth compared with either monotherapy | [10] |
Preclinical Data: In Vitro Apoptosis
Table 4: Apoptosis Induction with FAK Inhibitor Monotherapy vs. Combination Therapy
| Cell Line | Treatment | Apoptosis Induction | Reference |
| Docetaxel-resistant Prostate Cancer Cells | Defactinib (VS-6063) + Docetaxel | Higher percentage of apoptosis in cancer cells than monotherapy | [9] |
| Pancreatic Cancer Cells | Y15 (FAK inhibitor) + Gemcitabine | Synergistic activity | [11] |
| Hepatoblastoma Cells | FAK siRNA (40 nM) | > Two-fold increase in cell death compared to control | [12] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
A representative protocol for assessing in vivo tumor growth inhibition is as follows:
-
Cell Culture and Preparation: Human cancer cells (e.g., PC3 for prostate cancer, OVCAR-3 for ovarian cancer) are cultured in appropriate media. On the day of inoculation, cells are harvested, washed with PBS, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.[13]
-
Animal Model: 4-6 week old female BALB/c nude mice are used.[14]
-
Tumor Inoculation: 100-200 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used.
-
Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment groups (e.g., vehicle control, FAK inhibitor monotherapy, combination agent monotherapy, combination therapy). Drugs are administered according to a predetermined schedule and dosage (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.
Figure 2: General workflow for a xenograft tumor growth inhibition study.
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Culture and Treatment: Cells are seeded in culture plates and treated with the FAK inhibitor, the combination agent, or both for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Apoptosis Assay: Cleaved Caspase-3 Immunofluorescence Staining
This method visualizes a key marker of apoptosis within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody is applied for 1-2 hours at room temperature.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium containing DAPI (to stain nuclei) and visualized using a fluorescence microscope.
Logical Comparison of Monotherapy vs. Combination Therapy
Figure 3: Logical comparison of FAK inhibitor monotherapy and combination therapy.
Conclusion
The available preclinical and clinical data suggest that while FAK inhibitor monotherapy shows some activity, combination therapies hold greater promise for enhancing anti-tumor efficacy and overcoming resistance.[6][7][8] The synergistic effects observed in various cancer models when FAK inhibitors are combined with chemotherapy or other targeted agents highlight the potential of this approach to improve patient outcomes. Further research is warranted to optimize combination strategies and identify predictive biomarkers to select patients who are most likely to benefit from these therapies.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
A Comparative Guide to Novel FAK Inhibitors: Preclinical Insights for Researchers
For researchers and drug development professionals, the landscape of Focal Adhesion Kinase (FAK) inhibitors is rapidly evolving. This guide provides a comparative analysis of the preclinical performance of emerging FAK inhibitors, APG-2449 and the 10k/10l series, against established counterparts such as Defactinib, GSK2256098, and Conteltinib. The data presented herein is supported by detailed experimental methodologies to aid in the evaluation and potential application of these novel therapeutic agents.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] While several FAK inhibitors have entered clinical trials, the quest for agents with improved potency, selectivity, and efficacy continues. This guide focuses on the preclinical results of novel FAK inhibitors that have shown promise in recent studies.
Quantitative Performance Analysis
The following tables summarize the key preclinical performance metrics of novel and established FAK inhibitors, providing a basis for objective comparison.
Table 1: In Vitro Inhibitory Activity of FAK Inhibitors
| Inhibitor | Type | FAK Kinase Inhibition (IC50/Kd) | Cell Line | Cell Proliferation Inhibition (IC50) | Citation(s) |
| APG-2449 | Novel Multi-kinase (FAK/ALK/ROS1) | 5.4 nM (Kd) | NCI-H1975 (NSCLC) | 3.55 µM | [3] |
| PA-1 (Ovarian) | 2.71 µM | [3] | |||
| AML Cell Lines | 1-6 µM | [4] | |||
| 10k | Novel | Not explicitly reported | EGFR-TKI-sensitive and -resistant NSCLC | Potent anti-proliferative effects | [5] |
| 10l | Novel | Not explicitly reported | EGFR-TKI-sensitive and -resistant NSCLC | Potent anti-proliferative effects | [5] |
| Defactinib | Established | Not explicitly reported | Endometrioid Endometrial Cancer Cell Lines | 1.7 - 3.8 µM | [6][7] |
| GSK2256098 | Established | 0.4 nM (Ki, apparent) | OVCAR8 (Ovarian) | 15 nM (p-FAK inhibition) | [2] |
| U87MG (Glioblastoma) | 8.5 nM (p-FAK inhibition) | [2] | |||
| A549 (Lung) | 12 nM (p-FAK inhibition) | [2] | |||
| Conteltinib (CT-707) | Established Multi-kinase (ALK/FAK/Pyk2) | 1.6 nM | Not explicitly reported | Not explicitly reported | [8] |
Table 2: In Vivo Antitumor Efficacy of FAK Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation(s) |
| APG-2449 | KYSE-150 & KYSE-520 Xenografts | 100 mg/kg, p.o., daily for 2 weeks | Significant tumor growth suppression. | [3] |
| PA-1 Xenograft | 50-150 mg/kg, p.o., 22 days | Dose-dependent antitumor activity. | [3] | |
| H446 Xenograft (SCLC) | Not specified | Synergistic antitumor effects with chemotherapy. | [9] | |
| 10k | Osimertinib-resistant NSCLC Xenograft | Not specified | Significant tumor growth suppression and enhanced Osimertinib sensitivity. | [5] |
| Defactinib | UTE10 Endometrial Cancer Xenograft | Daily oral doses, 5 days/week | Significant tumor growth inhibition compared to control. | [6] |
| GSK2256098 | U87MG Glioblastoma Xenograft | Not specified | Time- and dose-dependent inhibition of FAK phosphorylation. | [10][11] |
| Conteltinib (CT-707) | ALK-positive NSCLC Xenografts | Not specified | Marked anti-tumor activity in both crizotinib-sensitive and -resistant tumors. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com.cn [promega.com.cn]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapy Detail [ckb.genomenon.com:443]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: FAK Inhibitors GSK2256098 and PF-562271
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node involved in cell proliferation, survival, migration, and angiogenesis. Two prominent small molecule inhibitors that have been developed to target FAK are GSK2256098, developed by GlaxoSmithKline, and PF-562271, from Pfizer. This guide provides a detailed head-to-head comparison of these two compounds, leveraging available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Biochemical and Pharmacological Profile
Both GSK2256098 and PF-562271 are ATP-competitive inhibitors of FAK. However, they exhibit differences in their potency, selectivity, and clinical development trajectory. PF-562271 was discontinued, while GSK2256098 continues to be investigated in clinical trials.[1][2]
| Parameter | GSK2256098 | PF-562271 |
| Target(s) | FAK | FAK, Pyk2 |
| Mechanism of Action | ATP-competitive, reversible inhibitor of FAK kinase activity.[3] | ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase activity.[4] |
| Ki (app) for FAK | 0.4 nM[3] | Not explicitly reported, but potent inhibition observed. |
| IC50 (Enzymatic) | 1.5 nmol/L[5] | 1.5 nM for FAK, 14 nM for Pyk2.[4][6] |
| IC50 (Cell-based) | 8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) for inhibition of FAK Y397 phosphorylation.[7] | 5 nM for inhibition of phospho-FAK.[4][8] |
| Selectivity | ~1000-fold more selective for FAK over its closest family member, Pyk2.[5][7] | ~10-fold more selective for FAK over Pyk2.[6] Also inhibits some cyclin-dependent kinases (CDKs) at higher concentrations.[9][10] |
| Clinical Status | Investigated in Phase I and II clinical trials.[11][12][13] | Discontinued.[1] |
Signaling Pathway Inhibition
Both inhibitors function by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and MAPK/ERK.[14][15][16] This disruption can lead to decreased cell survival, proliferation, and migration.
Experimental Protocols
The following are representative experimental protocols used to characterize FAK inhibitors like GSK2256098 and PF-562271.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FAK enzyme.
Methodology:
-
Purified activated FAK kinase domain is incubated with a substrate (e.g., a random peptide polymer of Glu and Tyr) and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[8]
-
The reaction is challenged with serially diluted concentrations of the inhibitor (e.g., starting from 1 µM).[8]
-
The mixture is incubated for a defined period (e.g., 15 minutes) at room temperature.[8]
-
The amount of substrate phosphorylation is quantified, typically using an ELISA-based method or radioisotope incorporation.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Phospho-FAK Assay
Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines (e.g., U87MG, OVCAR8, A549) are cultured in appropriate media.[3]
-
Cells are treated with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 30 minutes).[3]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Western blot analysis is performed using antibodies specific for phosphorylated FAK (Y397) and total FAK.
-
The ratio of pFAK to total FAK is quantified, and IC50 values are determined from the dose-response curve.
Preclinical Efficacy
Both compounds have demonstrated anti-tumor activity in a range of preclinical models.
GSK2256098:
-
Inhibits growth, migration, and invasion, and induces apoptosis in a subset of glioblastoma (GBM) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[3]
-
Inhibition of FAK activity by GSK2256098 can decrease Akt and ERK activity, impacting cell survival pathways.[3]
-
Demonstrated dose- and time-dependent inhibition of pFAK in U87MG human glioma xenograft models.[5]
PF-562271:
-
Inhibits FAK phosphorylation in tumors in a dose- and time-dependent manner in U87MG-bearing mice.[8]
-
Results in significant tumor growth inhibition in various xenograft models, including pancreatic (BxPc3) and prostate (PC3-M) cancers.[8]
-
Blocks bFGF-stimulated angiogenesis in chicken chorioallantoic membrane assays.[8]
Clinical Development and Observations
Clinical trials have provided further insights into the profiles of these inhibitors.
GSK2256098:
-
Has been evaluated in Phase I and II clinical trials for various solid tumors, including glioblastoma and pancreatic cancer.[12][17][18]
-
A Phase I study in patients with recurrent glioblastoma showed the drug was tolerable and could cross the blood-brain barrier, particularly in tumor tissue.[5][18]
-
Combination therapy with other agents, such as the MEK inhibitor trametinib, has been explored.[17][19]
PF-562271:
-
Advanced to Phase I clinical trials in patients with advanced solid tumors.[20][21]
-
The recommended Phase II dose was determined to be 125 mg twice daily with food.[20]
-
The compound displayed time- and dose-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[20][22] This complex pharmacokinetic profile may have contributed to its discontinuation.[2]
Summary and Conclusion
GSK2256098 and PF-562271 are both potent inhibitors of FAK with demonstrated preclinical anti-cancer activity. A key differentiator is their selectivity profile, with GSK2256098 showing significantly higher selectivity for FAK over the closely related kinase Pyk2. While both entered clinical development, PF-562271 was discontinued, reportedly due to its nonlinear pharmacokinetic profile. GSK2256098 continues to be evaluated in clinical trials, both as a monotherapy and in combination with other targeted agents. The data presented here provides a comparative overview to aid researchers in understanding the nuances of these two important research compounds.
References
- 1. PF-562271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Facebook [cancer.gov]
- 17. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resource.aminer.org [resource.aminer.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
Evaluating the Selectivity Profile of Novel FAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in the progression of various cancers. This guide provides a comparative analysis of the selectivity profiles of novel and established FAK inhibitors, supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Comparative Selectivity of FAK Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Non-selective inhibitors can lead to off-target toxicities by interacting with other kinases. The following tables summarize the in vitro potency and selectivity of several notable FAK inhibitors against FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2), as well as broader kinome screening data.
| Inhibitor | FAK IC50/Ki (nM) | PYK2 IC50/Ki (nM) | FAK vs. PYK2 Selectivity | Key Off-Targets (IC50/Ki < 100 nM) |
| Defactinib (VS-6063) | 0.4 - 0.6[1] | 0.6 - 423.4[1] | ~1-700x | Aurora A, LCK, SRC, YES, ABL1, ARG, FES, FLT4, FRK |
| GSK2256098 | 1.5[2] | ~1500 | ~1000x | Data not publicly available in detail |
| IN10018 (BI 853520) | 1[3][4] | 2000 - 50,000[1] | >2000x | FER, FES[3] |
| PF-562271 | 1.5[5][6] | 13[5] | ~8.7x | CDKs[5][6] |
| BSJ-04-175 | Weaker than VS-4718 | Improved selectivity over PYK2 | Improved vs. VS-4718 | WEE1, AURKA (significantly reduced vs. parent) |
Table 1: Potency and Selectivity against FAK and PYK2. IC50/Ki values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the inhibition constant, respectively. A higher selectivity ratio indicates greater specificity for FAK over PYK2.
| Inhibitor | Number of Off-Target Kinases Inhibited >50% at 1 µM | Kinome Scan Platform |
| Defactinib (VS-6063) | 9 (with IC50 < 1 µM)[1] | Various |
| IN10018 (BI 853520) | 4 (out of 262 tested with IC50 < 1 µM)[1] | Various |
| GSK2256098 | 1 (FAK) out of 261 kinases studied[4] | Millipore KinaseProfiler |
Table 2: Broad Kinome Selectivity Profile. This table provides a broader overview of the selectivity of the inhibitors against a large panel of kinases. A lower number of off-target kinases indicates higher selectivity.
FAK Signaling Pathway
Understanding the central role of FAK in cellular signaling is crucial for appreciating the therapeutic potential of its inhibition. FAK is a key component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM).
Caption: FAK Signaling Cascade
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental assays. Two widely used platforms for this purpose are KINOMEscan™ and ADP-Glo™ Kinase Assay.
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Caption: KINOMEscan™ Workflow
Methodology:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusion proteins tagged with a unique, quantifiable DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor (ligand) is immobilized onto a solid support, such as magnetic beads.
-
Competition Binding: The test inhibitor is incubated at a fixed concentration (e.g., 1 µM) with the DNA-tagged kinase and the immobilized ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: After reaching equilibrium, the beads are washed to remove unbound components. The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
ADP-Glo™ Kinase Assay for Selectivity Profiling
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Caption: ADP-Glo™ Assay Workflow
Methodology:
-
Kinase Reaction: The kinase of interest is incubated with its specific substrate, ATP, and the test inhibitor at various concentrations in a multi-well plate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to ensure that the final luminescent signal is only derived from the ADP produced by the kinase.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by an Ultra-Glo™ Luciferase to produce a luminescent signal.
-
Luminescence Detection: The plate is read using a luminometer. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against the inhibitor concentration.
Conclusion
The evaluation of a FAK inhibitor's selectivity profile is a critical step in its preclinical development. This guide highlights the superior selectivity of newer generation inhibitors like IN10018 and the highly selective nature of GSK2256098. While Defactinib is a potent FAK inhibitor, its activity against other kinases may contribute to both its efficacy and potential off-target effects. The detailed experimental protocols for KINOMEscan™ and ADP-Glo™ provide a framework for researchers to conduct their own selectivity profiling studies. By carefully considering the quantitative data and the underlying signaling pathways, researchers can make more informed decisions in the pursuit of novel and effective FAK-targeted cancer therapies.
References
- 1. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ifebemtinib (BI 853520, IN10018) | FAK inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for FAK Inhibitor 2
The following provides essential safety and logistical information for the proper disposal of FAK inhibitor 2 (CAS No. 2354405-14-2). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
According to the Safety Data Sheet (SDS) from at least one supplier, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to conduct all disposal activities in accordance with prevailing country, federal, state, and local regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Chemical and Safety Data
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 2354405-14-2 | [1][2] |
| Molecular Formula | C29H33F3N8O2S2 | [1][2] |
| Molecular Weight | 646.75 g/mol | [1][2] |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Recommended Storage | 4°C (sealed, away from moisture and light) | [1] |
| Storage in Solvent | -80°C for 6 months; -20°C for 1 month | [1][3][4] |
Experimental Protocols: Disposal Procedures
Below are step-by-step methodologies for the disposal of this compound in various forms. These protocols are based on general laboratory chemical waste management guidelines.[5][6][7]
1. Disposal of Unused or Expired Solid this compound
-
Step 1: Container Preparation. Place the original vial or a securely sealed and compatible container holding the solid this compound into a larger, designated chemical waste container.
-
Step 2: Labeling. Ensure the waste container is clearly labeled with "Chemical Waste," the name "this compound," and its CAS number.
-
Step 3: Segregation. Store this waste container separately from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Step 4: EHS Collection. Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.[5]
2. Disposal of this compound Solutions
-
Step 1: Waste Collection. Collect all solutions containing this compound (e.g., from cell culture media or as a stock solution) in a dedicated, leak-proof, and compatible liquid waste container. Do not pour solutions down the drain.[6]
-
Step 2: Labeling. Label the liquid waste container with the names and approximate concentrations of all chemical constituents, including this compound and the solvent(s) used.
-
Step 3: Storage. Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[5][6]
-
Step 4: EHS Collection. When the container is full or ready for disposal, arrange for pickup by your institution's chemical waste management service.
3. Disposal of Contaminated Laboratory Materials
-
Step 1: Segregation of Waste.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[7][8]
-
Non-Sharps Solid Waste: Gloves, pipette tips, tubes, and other contaminated labware should be collected in a durable, lined container designated for solid chemical waste.[9]
-
-
Step 2: Labeling. Label the solid waste container clearly, indicating that it contains materials contaminated with this compound.
-
Step 3: EHS Collection. Dispose of these containers through your institution's hazardous or chemical waste stream.
4. Spill Cleanup and Disposal
-
Step 1: Personal Protective Equipment. Before cleaning a spill, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Step 2: Containment and Absorption. For liquid spills, cover the spill with a finely-powdered, liquid-binding absorbent material.[1] For solid spills, carefully sweep up the material to avoid generating dust.[10]
-
Step 3: Decontamination. Decontaminate the spill surface by scrubbing with alcohol.[1]
-
Step 4: Waste Collection. Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed bag or container.
-
Step 5: Disposal. Label the container as "Spill Debris containing this compound" and dispose of it through the chemical waste stream.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. documents.tocris.com [documents.tocris.com]
Comprehensive Safety and Handling Guide for FAK Inhibitor 2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FAK Inhibitor 2. The following procedural guidance is designed to ensure the safe operational use and disposal of this potent focal adhesion kinase (FAK) inhibitor.
Chemical and Physical Properties
A summary of the key quantitative data for two compounds identified as "this compound" or "FAK-IN-2" is presented below. It is crucial to verify the CAS number of the specific inhibitor being used to ensure the correct safety procedures are followed.
| Property | This compound | FAK-IN-2 |
| CAS Number | 2354405-14-2[1][2] | Not specified, but associated with compound 11w in a study |
| Molecular Formula | C29H33F3N8O2S2[1][2] | C28H31ClN8O3[3] |
| Molecular Weight | 646.75 g/mol [1][2] | 563.05 g/mol [3] |
| IC50 | 0.07 nM[2][4] | 35 nM[5] |
| Hazard Classification | Not classified as a hazardous substance or mixture.[1] | Acute toxicity, Oral (Category 4); Very toxic to aquatic life with long lasting effects.[3] |
| Storage (Powder) | -20°C for 1 month, -80°C for 6 months (sealed, away from moisture and light).[4] | -20°C[3] |
| Storage (in Solvent) | -80°C[3] | -80°C[3] |
Personal Protective Equipment (PPE)
Due to the potent biological activity of FAK inhibitors and the potential for hazardous properties, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling this compound in solid or solution form.
-
Gloves : Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn at all times.[6] Change gloves immediately if contaminated, punctured, or torn.
-
Gown : A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[6][7] Cuffs should be tucked into the outer pair of gloves.
-
Eye and Face Protection : ANSI-rated safety glasses with side shields are the minimum requirement. A full-face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.[8]
-
Respiratory Protection : For handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required to prevent inhalation of aerosols.[7]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
- Upon receipt, inspect the package for any signs of damage or leakage.
- Wear a single pair of nitrile gloves during inspection.
- If the primary container is compromised, place it in a sealed, labeled bag and consult your institution's Environmental Health and Safety (EHS) office.
2. Storage:
- Store the compound in its original, tightly sealed container in a designated, labeled, and well-ventilated area.
- Adhere to the specific storage temperatures outlined in the table above.[3][4]
- Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
3. Preparation of Solutions:
- All handling of the powdered compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[7]
- Before handling, ensure the work area is clean and decontaminated.
- Don the appropriate PPE as described above.
- Use a dedicated set of calibrated pipettes and disposable tips.
- Weigh the powdered compound on a tared weigh boat. Use care to avoid generating dust.
- Add the solvent to the vial containing the powder slowly to avoid splashing.
- Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
4. Use in Experiments:
- When adding the inhibitor to cell cultures or other experimental systems, continue to wear full PPE.
- Perform all manipulations within a biological safety cabinet if working with cell lines.
- Be mindful of potential splashes or aerosol generation.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste : All disposable PPE (gloves, gowns), weigh boats, pipette tips, and any other contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste : Unused solutions and contaminated media should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Sharps Waste : Needles and syringes used to handle the inhibitor must be disposed of in an approved sharps container.
-
Decontamination : Decontaminate all non-disposable equipment and work surfaces by scrubbing with 70% ethanol or another appropriate disinfectant.[1]
-
Final Disposal : All hazardous waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.
Visual Guidance
FAK Signaling Pathway
The following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, which is the target of this compound. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[9] Its inhibition can block these downstream cellular processes, which is of therapeutic interest in cancer research.[10][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. FAK-IN-2|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
